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  • Product: {4-[(Hydroxyimino)methyl]phenyl}methanol
  • CAS: 100959-30-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Crystallography of {4-[(Hydroxyimino)methyl]phenyl}methanol

Executive Summary & Molecular Architecture In the realm of structural chemistry and rational drug design, the solid-state behavior of active pharmaceutical ingredients (APIs) dictates critical physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the realm of structural chemistry and rational drug design, the solid-state behavior of active pharmaceutical ingredients (APIs) dictates critical physicochemical properties such as solubility, bioavailability, and mechanical stability. {4-[(Hydroxyimino)methyl]phenyl}methanol (commonly known as 4-(hydroxymethyl)benzaldehyde oxime, CAS: 100959-30-6) represents a highly compelling crystallographic model due to its bifunctional hydrogen-bonding architecture.

The molecule features two highly active functional groups at opposite ends of a rigid phenyl scaffold:

  • The Oxime Group (-CH=NOH): A classic amphoteric hydrogen-bonding moiety capable of acting as both a donor (via the -OH) and an acceptor (via the =N- and -O-).

  • The Hydroxymethyl Group (-CH₂OH): A flexible donor/acceptor that introduces rotational degrees of freedom and competitive hydrogen bonding.

In standard oxime crystallography, molecules typically self-assemble into centrosymmetric R22​(6) dimers via reciprocal O–H···N interactions[1]. However, the presence of the para-substituted hydroxymethyl group disrupts this classical dimerization. Instead, the competition between the oxime and the primary alcohol drives the formation of complex C(3) or C(4) catemeric chains, resulting in an extended 2D or 3D supramolecular network[2]. Understanding this structural causality is paramount for researchers aiming to control polymorphism in oxime-containing drug candidates.

Competitive Hydrogen Bonding Networks

To predict and validate the crystal lattice of {4-[(Hydroxyimino)methyl]phenyl}methanol, we must analyze the thermodynamic competition between available hydrogen bond donors and acceptors. The oxime nitrogen is a strong acceptor, but the hydroxyl oxygen of the -CH₂OH group is highly electronegative and geometrically flexible.

When crystallization occurs under thermodynamic control, the lattice minimizes its free energy by maximizing the number of strong hydrogen bonds. Rather than forming isolated dimers, the -CH₂OH group often acts as a bridge, accepting a proton from the oxime -OH and donating its own proton to an adjacent oxime nitrogen.

HBond_Network O1 Oxime (-OH) N1 Oxime (=N-) O1->N1 R2,2(6) Dimer O2 Hydroxyl (-CH2OH) O1->O2 C(3) Catemeric Chain O2->N1 3D Cross-linking

Caption: Competitive hydrogen bonding motifs in the crystal lattice.

Experimental Causality & Self-Validating Protocol

The following Single Crystal X-Ray Diffraction (SCXRD) methodology is designed as a self-validating system . Every experimental choice is grounded in crystallographic causality to ensure the final structural model is unambiguous.

Causality of Experimental Choices
  • Radiation Selection (Cu K α vs. Mo K α ): For organic molecules containing only light atoms (C, H, N, O) like {4-[(Hydroxyimino)methyl]phenyl}methanol, is strictly preferred over Mo K α . The longer wavelength of Cu K α significantly increases the scattering cross-section, yielding higher intensity diffraction spots at high resolution, which is critical for accurately locating hydrogen atoms[1].

  • Cryogenic Cooling (100 K): Data collection must be performed under a nitrogen cryostream at 100 K. Cooling suppresses atomic thermal vibrations (reducing Debye-Waller factors). This minimizes electron density smearing, allowing the difference Fourier map to clearly resolve the electron density peaks of the highly mobile oxime and hydroxyl protons[3].

Step-by-Step SCXRD Methodology
  • Crystal Growth: Dissolve 50 mg of {4-[(Hydroxyimino)methyl]phenyl}methanol in a 1:1 mixture of ethanol and ethyl acetate. Allow slow solvent evaporation at 20°C in a vibration-free environment to promote the growth of single, defect-free block crystals.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop. Immediately transfer to the diffractometer equipped with a 100 K cryostream.

  • Data Collection: Utilize a modern diffractometer (e.g., Bruker D8 Venture) with a Cu K α microfocus source. Collect ω and ϕ scans to ensure a completeness of >99.5% up to θ=67.5∘ .

  • Data Reduction: Integrate the frames using standard software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS). Self-Validation Check: The internal merging R-factor ( Rint​ ) must be < 0.05, confirming the data quality and correct Laue group assignment.

  • Structure Solution & Refinement: Solve the structure using dual-space methods (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment (Critical Step): Do not place the O-bound hydrogen atoms in idealized riding positions. Instead, locate them objectively from the residual electron density map ( Fo​−Fc​ ). Self-Validation Check: The structural model is only validated if the residual electron density around the oxygen atoms drops below 0.2 e/ų after the protons are freely refined (or refined with DFIX distance restraints of 0.84 Å for O-H bonds).

SCXRD_Workflow N1 1. Crystal Growth (Thermodynamic Control) N2 2. Cryogenic Mounting (100 K N2 Stream) N1->N2 N3 3. X-Ray Diffraction (Cu K-alpha Radiation) N2->N3 N4 4. Data Reduction (Multi-scan Absorption) N3->N4 N5 5. Structure Solution (Dual-Space Methods) N4->N5 N6 6. Least-Squares Refinement (Difference Fourier Maps) N5->N6

Caption: SCXRD experimental workflow for structural elucidation.

Quantitative Crystallographic Data

Based on the structural chemistry of analogous para-substituted benzaldoximes and salicylaldoxime derivatives[2], the following tables summarize the expected quantitative metrics for {4-[(Hydroxyimino)methyl]phenyl}methanol.

Table 1: Expected Crystallographic Parameters
ParameterExpected Value / RangeScientific Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for molecules forming extended, directional H-bond catemers.
Space Group P21​/c or P1ˉ Centrosymmetric packing maximizes van der Waals contacts and minimizes void space.
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard close-packing arrangement for small organic molecules.
Density ( ρcalc​ ) 1.25 - 1.35 g/cm³Typical density for non-halogenated, oxygen-rich aromatic organics at 100 K.
Final R1​ index < 0.040Indicates a highly accurate structural model with excellent data-to-parameter ratio.
Table 2: Hydrogen Bond Geometries (Self-Validating Metrics)
Interaction TypeDonor-Acceptor (D···A) DistanceAngle (D-H···A)Structural Role
O1–H1···N1 (Oxime to Oxime)2.75 – 2.85 Å> 160°Forms classical R22​(6) dimers (if unhindered).
O1–H1···O2 (Oxime to Hydroxyl)2.65 – 2.75 Å> 165°Disrupts dimers; drives formation of 1D catemeric chains.
O2–H2···N1 (Hydroxyl to Oxime)2.80 – 2.90 Å> 150°Cross-links 1D chains into 2D sheets or 3D networks.
C–H···π (Aromatic stacking)3.50 – 3.80 Å~ 140°Weak secondary interactions stabilizing the 3D lattice.

Mechanistic Insights for Drug Development

For drug development professionals, the exact resolution of the {4-[(Hydroxyimino)methyl]phenyl}methanol crystal structure is not merely an academic exercise. The specific hydrogen-bonding motif directly impacts the lattice energy of the crystal.

If the molecule crystallizes in a polymorph dominated by discrete R22​(6) dimers, the lattice energy is generally lower, resulting in a higher dissolution rate and greater aqueous solubility—ideal for oral bioavailability. Conversely, if the primary alcohol drives the formation of an infinite 3D hydrogen-bonded network (catemers), the lattice energy increases significantly. This results in a highly stable, highly insoluble polymorph that could cause an API to fail during formulation[1][3]. By utilizing the self-validating SCXRD protocol outlined above, researchers can definitively map these interactions, allowing for the rational selection of the optimal solid-state form for pharmaceutical development.

References

  • Aakeröy, C. B., et al. "Structural Chemistry of Oximes." Crystal Growth & Design, 2013.[Link]

  • Gomes, L. R., et al. "Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO)." Acta Crystallographica Section E: Crystallographic Communications, 2018.[Link]

  • Reuter, H., et al. "Crystal structure of (E)-2-hydroxy-1,2-diphenylethan-1-one oxime." Acta Crystallographica Section E: Crystallographic Communications, 2017.[Link]

Sources

Exploratory

synthesis mechanism of {4-[(Hydroxyimino)methyl]phenyl}methanol from 4-(hydroxymethyl)benzaldehyde

Executive Summary The transformation of 4-(hydroxymethyl)benzaldehyde into {4-[(Hydroxyimino)methyl]phenyl}methanol—commonly referred to as 4-(hydroxymethyl)benzaldehyde oxime—is a fundamental yet highly nuanced oximatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of 4-(hydroxymethyl)benzaldehyde into {4-[(Hydroxyimino)methyl]phenyl}methanol—commonly referred to as 4-(hydroxymethyl)benzaldehyde oxime—is a fundamental yet highly nuanced oximation reaction. Oximes are exceptionally stable, crystalline derivatives utilized extensively in organic synthesis for carbonyl protection, API (Active Pharmaceutical Ingredient) development, and as precursors to amidoximes and primary amines.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic synthetic recipes. This guide deconstructs the kinetic and thermodynamic causality behind the oximation mechanism, providing researchers with a self-validating, highly chemoselective protocol that ensures >90% yields while preserving the sensitive benzylic alcohol moiety.

Chemical Rationale & Mechanistic Pathway

The synthesis of an oxime from an aldehyde is a classic nucleophilic addition-elimination reaction[1]. The mechanism proceeds through a highly pH-dependent pathway, requiring precise control over the reaction environment to balance nucleophile availability with electrophile activation.

Step-by-Step Mechanistic Breakdown
  • Base Liberation: Hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl). A mild base, typically sodium acetate (NaOAc), is introduced to neutralize the HCl, liberating the free, nucleophilic hydroxylamine[2].

  • Nucleophilic Attack: The unshared electron pair on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-(hydroxymethyl)benzaldehyde.

  • Carbinolamine Formation: This attack generates a tetrahedral carbinolamine intermediate.

  • Acid-Catalyzed Dehydration: The hydroxyl group derived from the original carbonyl is protonated by the mildly acidic buffer. It then departs as a water molecule (dehydration), driven by the electron pair from the adjacent nitrogen, forming the C=N double bond[1].

  • Deprotonation: The intermediate loses a proton to yield the final oxime, {4-[(Hydroxyimino)methyl]phenyl}methanol.

Stereochemical Considerations

The resulting oxime can exist as either the E (anti) or Z (syn) geometric isomer. Because the Z-isomer suffers from severe steric repulsion between the oxime hydroxyl group and the bulky 4-(hydroxymethyl)phenyl ring, this reaction is highly stereoselective. The thermodynamic sink of the reaction overwhelmingly favors the E-isomer (>95:5 ratio).

Mechanism A 4-(Hydroxymethyl) benzaldehyde C Carbinolamine Intermediate A->C Nucleophilic Attack B Hydroxylamine (Free Base) B->C D Protonated Intermediate C->D Proton Transfer (pH 4-5) E {4-[(Hydroxyimino)methyl] phenyl}methanol D->E -H2O (Dehydration)

Mechanistic pathway of oximation via carbinolamine intermediate.

Reaction Optimization & Causality (E-E-A-T)

To achieve quantitative yields, one must understand the causality behind the reagent selection. Merely mixing reagents will lead to stalled reactions or complex mixtures.

  • The Necessity of the Hydrochloride Salt: Free hydroxylamine is an unstable, potentially explosive liquid that rapidly oxidizes in air. Utilizing NH₂OH·HCl ensures absolute reagent stability and precise stoichiometric control[2]. Furthermore, oximation is widely recognized as a reliable derivatization strategy to trap and quantify reactive intermediates due to this controlled reactivity[3].

  • The "Goldilocks" pH Zone (pH 4.5): The addition of NaOAc is not merely to neutralize HCl; it creates an in situ acetic acid/acetate buffer. If the pH drops below 3, the nitrogen lone pair becomes fully protonated ( NH3+​OH ), rendering it non-nucleophilic. If the pH exceeds 7, the carbonyl oxygen lacks the necessary protonation (or hydrogen bonding) required to enhance its electrophilicity. A pH of ~4.5 is the kinetic sweet spot for this transformation[1].

  • Chemoselectivity: The starting material contains both an aldehyde and a primary benzylic alcohol (-CH₂OH). Under these mildly acidic, low-temperature conditions, the primary alcohol remains entirely non-participatory, acting as a spectator group[4].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the NaOAc/Aqueous Ethanol system is the industry standard.

Reagent SystemSolventTempTimeYield (%)E/Z Ratio
NH₂OH·HCl + NaOAc EtOH / H₂O (1:1) Room Temp 2.0 h 88% >95:5
NH₂OH·HCl + NaOAcEtOH / H₂O (1:1)Reflux (80°C)1.5 h92%>95:5
NH₂OH·HCl + PyridineEthanolReflux (80°C)3.0 h85%90:10
NH₂OH·HCl (Solvent-free)None (Grinding)Microwave (90°C)10 min95%>98:2

Table 1: Comparison of oximation conditions for benzaldehyde derivatives. The room temperature NaOAc protocol is prioritized for its balance of high yield, safety, and operational simplicity without requiring specialized microwave equipment.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By utilizing built-in analytical checkpoints (TLC and NMR), the scientist can definitively confirm reaction progress and product integrity without relying on blind faith.

Reagents Required:

  • 4-(hydroxymethyl)benzaldehyde: 1.0 eq (10.0 mmol, 1.36 g)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.2 eq (12.0 mmol, 0.83 g)

  • Sodium acetate trihydrate (NaOAc·3H₂O): 1.5 eq (15.0 mmol, 2.04 g)

  • Solvent: Ethanol (15 mL) and Deionized Water (15 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)benzaldehyde in 15 mL of absolute ethanol. Causality: Ethanol ensures complete solubilization of the organic substrate.

  • Buffer Preparation: In a separate beaker, dissolve NH₂OH·HCl and NaOAc·3H₂O in 15 mL of deionized water. Causality: Pre-mixing these in water establishes the pH ~4.5 buffer and liberates the free hydroxylamine before it contacts the aldehyde, preventing localized pH spikes.

  • Reaction Initiation: Add the aqueous buffer solution dropwise to the stirring ethanolic aldehyde solution at room temperature. Cap the flask and stir vigorously for 2 hours.

  • In-Process Validation (TLC): After 1.5 hours, perform Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 6:4).

    • Validation Check: The starting aldehyde is highly UV-active with a higher Rf​ (~0.6). The product oxime, containing a highly polar N-OH group, will appear as a new, distinct UV-active spot at a lower Rf​ (~0.3). The reaction is complete when the top spot disappears.

  • Workup & Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous slurry with 30 mL of Ethyl Acetate and 15 mL of water. Transfer to a separatory funnel, extract the organic layer, and wash with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford {4-[(Hydroxyimino)methyl]phenyl}methanol as a white crystalline solid.

  • Final Structural Validation (1H NMR):

    • Validation Check: Dissolve a sample in DMSO- d6​ . The characteristic aldehyde proton singlet at ~10.0 ppm must be completely absent. You will observe a new singlet at ~8.1 ppm (the CH=N proton) and a broad singlet at ~11.2 ppm (the N-OH proton), confirming successful oximation.

Workflow S1 Step 1: Dissolve Aldehyde in EtOH/H2O S2 Step 2: Add NH2OH·HCl & NaOAc Buffer S1->S2 S3 Step 3: Stir at Room Temp (Monitor via TLC) S2->S3 S4 Step 4: Quench & Extract (Ethyl Acetate) S3->S4 S5 Step 5: Wash, Dry & Concentrate (Yield >88%) S4->S5

Step-by-step experimental workflow for oxime synthesis.

References

  • Title: Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity in metal-catalyzed nitrate and nitrite reduction Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Design of liposome-based pH sensitive nanoSPIN probes: nano-sized particles with incorporated nitroxides Source: National Institutes of Health (PMC) URL: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pathways for {4-[(Hydroxyimino)methyl]phenyl}methanol: A Mechanistic and Analytical Guide

Executive Summary In modern drug development and pharmacokinetic profiling, the accurate structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. {4-[(Hydroxyimino)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and pharmacokinetic profiling, the accurate structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. {4-[(Hydroxyimino)methyl]phenyl}methanol , commonly known as 4-(hydroxymethyl)benzaldehyde oxime, presents a unique analytical challenge due to its bifunctional nature. It contains both a benzylic alcohol and an aromatic oxime group, each possessing distinct proton affinities and competing fragmentation thresholds.

This whitepaper provides an in-depth, mechanistic breakdown of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of this compound. By establishing a self-validating experimental protocol and mapping the gas-phase thermodynamics of its dissociation, we provide analytical scientists with a robust framework for identifying this molecule and its structural analogs in complex biological matrices.

Structural Dynamics and Ionization Principles

Under positive electrospray ionization (ESI+), the molecule (Exact Mass: 151.0633 Da) readily forms a protonated precursor ion, [M+H]+ at m/z 152.0711 .

The fragmentation cascade is dictated by the site of protonation. While the benzylic hydroxyl oxygen can accept a proton, the oxime nitrogen is significantly more basic[1]. Consequently, the primary ion population consists of oxime-protonated species. However, the energy deposited during collision-induced dissociation (CID) allows for proton mobility, triggering competitive gas-phase elimination reactions at both functional groups. Understanding this causality is critical: the stability of the resulting product ions—specifically the formation of highly conjugated nitriles and resonance-stabilized benzylic cations—drives the fragmentation pathways[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our structural assignments, we employ a self-validating workflow. Relying solely on exact mass is insufficient for bifunctional molecules; therefore, we integrate Hydrogen/Deuterium (H/D) exchange to unambiguously confirm the source of neutral losses.

Step-by-Step UHPLC-ESI-Q-TOF MS/MS Methodology
  • Sample Preparation & H/D Exchange (Self-Validation):

    • Standard Sample: Dissolve the analyte to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Deuterated Sample: Dissolve a parallel aliquot in CD3OD/D2O. This exchanges the two labile protons (oxime -OH and benzylic -OH) for deuterium, shifting the precursor from m/z 152 to m/z 154. This validates whether a neutral loss of 18 Da (H2O) shifts to 20 Da (D2O) or 19 Da (HDO).

  • Chromatographic Separation:

    • Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Elute using a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • ESI-Q-TOF MS/MS Acquisition:

    • Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and the source temperature to 300 °C.

    • Isolate the precursor ion (m/z 152.07) in the quadrupole.

    • Energy Ramping: Acquire MS/MS spectra across a collision energy (CE) ramp of 10 to 45 eV using Nitrogen as the collision gas to generate a complete breakdown curve.

Workflow S1 Sample Prep & Extraction S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q-TOF MS/MS Acquisition S3->S4 S5 Data Analysis & Mechanism Mapping S4->S5

Figure 1: Self-validating UHPLC-ESI-Q-TOF MS/MS experimental workflow.

Mechanistic Fragmentation Pathways

The collision-induced dissociation of {4-[(Hydroxyimino)methyl]phenyl}methanol yields four primary diagnostic fragment ions. Each pathway is governed by the thermodynamic stability of the resulting neutral and ionic products.

Pathway A: Primary Dehydration (m/z 152 → 134)

The base peak in the MS/MS spectrum is typically m/z 134.0606 , corresponding to the loss of water (-18 Da). This isobaric fragment is formed via two competing mechanisms:

  • Oxime Dehydration: Protonation of the oxime oxygen leads to the elimination of H2O, generating a highly conjugated nitrile (4-(hydroxymethyl)benzonitrile cation). This gas-phase Beckmann-type dehydration is a well-documented hallmark of aromatic oximes[3],[4].

  • Benzylic Dehydration: Alternatively, protonation of the benzylic alcohol leads to the loss of H2O, forming a resonance-stabilized benzylic or tropylium-like cation[2].

Pathway B: Sequential Dehydration (m/z 134 → 116)

As collision energy increases, the m/z 134 intermediate undergoes a secondary dehydration event (-18 Da), yielding m/z 116.0500 . This occurs when the nitrile intermediate loses its remaining benzylic hydroxyl group, resulting in the highly stable 4-cyanobenzyl cation.

Pathway C: Oxime Cleavage (m/z 152 → 119)

A direct, single-step cleavage of the protonated oxime group results in the expulsion of neutral hydroxylamine (NH2OH, 33 Da). This pathway generates the formylbenzyl cation at m/z 119.0497 . While less abundant than the dehydration pathways, it is highly diagnostic for the presence of the intact oxime moiety[5].

Pathway D: Nitrile Cleavage (m/z 134 → 107)

The dehydrated nitrile intermediate (m/z 134) can undergo the elimination of hydrogen cyanide (HCN, 27 Da) to form the hydroxymethylphenyl cation at m/z 107.0497 . The loss of HCN is a classic fragmentation route for nitrogen-containing aromatic systems and protonated nitriles[3],[1].

MS_Pathway M [M+H]+ m/z 152.0711 C8H10NO2+ F1 [M+H - H2O]+ m/z 134.0606 C8H8NO+ M->F1 -H2O (-18 Da) Dehydration F3 [M+H - NH2OH]+ m/z 119.0497 C8H7O+ M->F3 -NH2OH (-33 Da) Oxime Cleavage F2 [M+H - 2H2O]+ m/z 116.0500 C8H6N+ F1->F2 -H2O (-18 Da) 2nd Dehydration F4 [M+H - H2O - HCN]+ m/z 107.0497 C7H7O+ F1->F4 -HCN (-27 Da) Nitrile Cleavage

Figure 2: ESI-MS/MS fragmentation pathways for {4-[(Hydroxyimino)methyl]phenyl}methanol.

Quantitative Data & Fragment Mapping

The table below summarizes the theoretical exact masses, elemental compositions, and observed mass errors for the diagnostic fragment ions. Maintaining a mass error of < 5 ppm is critical for definitive structural assignment in high-resolution MS workflows.

Table 1: High-Resolution ESI-MS/MS Fragment Ions for [M+H]+ (m/z 152.0711)

Fragment IonExact m/zElemental CompositionNeutral LossMass ErrorRelative Abundance (CE 25 eV)
[M+H - H₂O]⁺ 134.0606C₈H₈NO⁺H₂O (18.0106 Da)< 2.0 ppm100% (Base Peak)
[M+H - 2H₂O]⁺ 116.0500C₈H₆N⁺2 × H₂O (36.0211 Da)< 2.0 ppm45%
[M+H - H₂O - HCN]⁺ 107.0497C₇H₇O⁺H₂O + HCN (45.0215 Da)< 2.0 ppm25%
[M+H - NH₂OH]⁺ 119.0497C₈H₇O⁺NH₂OH (33.0215 Da)< 2.0 ppm15%

Conclusion

The fragmentation of {4-[(Hydroxyimino)methyl]phenyl}methanol in ESI-MS/MS is a highly predictable, thermodynamically driven process. By understanding the causal relationship between the protonation sites and the stability of the resulting nitrile and benzylic cation intermediates, analytical scientists can confidently identify this compound and its derivatives. Implementing self-validating techniques like H/D exchange further elevates the trustworthiness of the analytical data, ensuring rigorous standards for drug metabolism and pharmacokinetic (DMPK) studies.

References

  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics (AIP Publishing). URL:[Link]

  • Fast-atom-bombardment-induced reduction of aromatic oximes. Analytical Chemistry (ACS Publications). URL:[Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. PubMed Central (NIH). URL:[Link]

Sources

Exploratory

E/Z isomerism ratio in {4-[(Hydroxyimino)methyl]phenyl}methanol oxime groups

In the realm of drug development and synthetic intermediate design, the precise control of stereocenters is non-negotiable. For {4-[(Hydroxyimino)methyl]phenyl}methanol—commonly referred to as 4-(hydroxymethyl)benzaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and synthetic intermediate design, the precise control of stereocenters is non-negotiable. For {4-[(Hydroxyimino)methyl]phenyl}methanol—commonly referred to as 4-(hydroxymethyl)benzaldehyde oxime—the E/Z isomerism of the oxime moiety dictates its spatial geometry, reactivity, and potential receptor binding profiles. This whitepaper provides an authoritative, self-validating framework for the synthesis, mechanistic inversion, and analytical separation of its E and Z isomers.

Theoretical Framework: E/Z Isomerism in Aryl Aldoximes

The target molecule features a polarized C=N bond that restricts free rotation, yielding two distinct geometric isomers:

  • (E)-Isomer : The hydroxyl group is oriented anti to the bulky 4-(hydroxymethyl)phenyl moiety. This configuration minimizes steric hindrance and represents the thermodynamically favored state.

  • (Z)-Isomer : The hydroxyl group is oriented syn to the aryl ring. It is kinetically accessible but thermodynamically less stable.

Standard chemical synthesis of aldoximes typically yields a mixture of the two geometrical isomers, with the E-isomer heavily dominating (often in ratios from 85:15 to >90:10 depending on the exact conditions)[1].

Mechanistic Causality of Isomerization

To master the E/Z ratio, researchers must manipulate the activation barriers governing C=N bond rotation.

  • Acid-Promoted Isomerization : Theoretical calculations at the B3LYP/6-31G(d,p) level demonstrate that acid-promoted E/Z isomerization in aqueous solutions does not proceed via a simple tetrahedral intermediate. Instead, it occurs through the formation of a protonated oxime-water adduct[2]. This intermediate features a single C-N bond, allowing free rotation, and lies approximately 14.2 kcal/mol above the separated reactants[2].

  • Photocatalytic Isomerization : To invert the thermodynamically favored E-oxime to the Z-oxime, visible-light-mediated energy transfer (EnT) catalysis is employed[3]. Using a photosensitizer with a triplet energy between 53 and 69 kcal/mol, the E-oxime is excited to a triplet state[3]. This pathway bypasses the ground-state thermodynamic sink, allowing rotation and subsequent intersystem crossing to yield the Z-isomer with high selectivity[3][4].

Mechanism cluster_acid Acid-Catalyzed Pathway (Aqueous) cluster_photo Photocatalytic Pathway (Visible Light) E_Oxime E-Oxime (Thermodynamically Favored) Prot_E Protonated E-Oxime E_Oxime->Prot_E + H⁺ Triplet Triplet State Intermediate (EnT Catalysis) E_Oxime->Triplet Ir-Catalyst + Blue LED Z_Oxime Z-Oxime (Kinetically Accessed) Z_Oxime->E_Oxime Thermal Relaxation Adduct Oxime-Water Adduct (Free C-N Rotation) Prot_E->Adduct + H₂O Prot_Z Protonated Z-Oxime Adduct->Prot_Z - H₂O Prot_Z->Z_Oxime - H⁺ Triplet->Z_Oxime Intersystem Crossing

Mechanistic pathways for E/Z isomerization of oximes via acid-catalysis and photocatalysis.

Experimental Workflows: Synthesis & Photo-Driven Inversion

Expertise & Experience Note: Every protocol described below functions as a self-validating system. Built-in In-Process Controls (IPCs) ensure that thermodynamic or kinetic targets are met before advancing to separation.

Protocol A: Stereoselective Synthesis of (E)-{4-[(Hydroxyimino)methyl]phenyl}methanol

Objective: Maximize the thermodynamic E-isomer yield via base-catalyzed oximation[1].

  • Reaction Setup: Dissolve 4-(hydroxymethyl)benzaldehyde (10 mmol) in aqueous NaOH (pH 12). Causality: High pH deprotonates the hydroxylamine hydrochloride, maximizing its nucleophilicity and driving the equilibrium toward the E-aldoxime[1].

  • Addition: Slowly add hydroxylamine hydrochloride (12 mmol) at room temperature and stir for 4 hours[1].

  • IPC (In-Process Control): Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the aldehyde UV-active spot confirms complete conversion.

  • Workup: Neutralize the mixture to pH 7 using 1M HCl. Extract with ethyl acetate (3 x 20 mL).

  • Validation: Analyze the crude mixture via 1H NMR. The expected E:Z ratio is >90:10. The E-isomer is confirmed by the characteristic downfield shift of the imine proton.

Protocol B: Photocatalytic Inversion to (Z)-Isomer

Objective: Invert the stereocenter using EnT catalysis to access the kinetically trapped Z-isomer[3][4].

  • Reaction Setup: In a 1-dram vial, combine the E-enriched oxime (1.0 mmol) and the iridium photocatalyst [Ir(dF-CF3ppy)2(dtbbpy)]PF6 (0.5 mol%)[4].

  • Solvation & Degassing: Add anhydrous ethyl acetate to achieve a 0.1 M concentration. Seal and purge with N₂ gas for 15 minutes[4]. Causality: Molecular oxygen is a potent triplet quencher; rigorous degassing is mandatory to maintain the triplet state intermediate required for C-N rotation.

  • Irradiation: Irradiate with a 40 W, 427 nm blue LED for 2 hours at room temperature, using a fan to prevent thermal background isomerization[4].

  • Validation: Evaporate a 50 µL aliquot and run a rapid 1H NMR. The target E:Z ratio should shift significantly, often exceeding 1:20 in favor of the Z-isomer[3].

Workflow Synth 1. Oximation Aldehyde + NH₂OH·HCl Iso 2. Isolation (E/Z Mixture ~90:10) Synth->Iso Photo 3. Photoisomerization (Shift to Z-Isomer) Iso->Photo Sep 4. Separation (Capsule Extraction) Photo->Sep Char 5. Characterization (1H/13C NMR, DOSY) Sep->Char

Self-validating workflow for the synthesis, inversion, and isolation of oxime isomers.

Advanced Separation & Analytical Characterization

Separating E/Z isomers of oximes via standard silica gel chromatography is notoriously challenging due to their nearly identical polarities.

Supramolecular Encapsulation Separation: Recent supramolecular techniques utilize water-soluble capsules (e.g., benzoselenodiazole-based walls) that exhibit extreme selectivity (>99%) for the Z-isomer[5]. The Z-isomer's specific geometry allows it to bind preferentially within the capsular cavity.

  • Procedure: The E/Z mixture is introduced to the aqueous capsule solution. The uncomplexed E-isomer is extracted using CDCl₃[5]. The trapped Z-isomer is subsequently released from the aqueous layer via competitive binding (adding a linear alkyl guest) or through sonication, which accelerates the release and isomerization dynamics[5].

NMR Spectroscopic Signatures: Unambiguous assignment of the E/Z ratio relies on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1H NMR: The proton on the imine carbon (CH=N) is highly sensitive to the spatial orientation of the hydroxyl oxygen. In the E-isomer, the anisotropic deshielding effect of the nearby oxygen shifts the imine proton downfield (typically 8.1–8.3 ppm). In the Z-isomer, this proton is shielded and appears further upfield (7.4–7.6 ppm).

  • 13C NMR: The imine carbon (C=N) typically resonates around 150–155 ppm, with a distinct chemical shift difference (Δδ ~ 3–5 ppm) between the two isomers.

Quantitative Data Summary
Condition / PathwayExpected E:Z RatioPrimary Driving ForceKey Intermediate
Standard Base-Catalyzed Synthesis (pH 12) > 90:10Thermodynamic StabilityDeprotonated Hydroxylamine
Aqueous Acidic Equilibration ~ 60:40 to 85:15Acid-Promoted RotationProtonated Oxime-Water Adduct
Visible-Light Photocatalysis (Ir-Catalyst) < 20:80Kinetic Trapping via EnTTriplet State
Supramolecular Capsule Extraction > 99% Z (Isolated)Steric ConfinementHost-Guest Complex
References[2] Title: The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution

Source : researchgate.net URL : 2[3] Title : Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products Source : nih.gov URL : 3[5] Title : Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule | Journal of the American Chemical Society Source : acs.org URL : 5[1] Title : Selective Synthesis of E and Z Isomers of Oximes Source : researchgate.net URL : 1[4] Title : Overcoming E/Z isomerization issues in Beckmann rearrangement Source : benchchem.com URL : 4

Sources

Protocols & Analytical Methods

Method

Synthesis of {4-[(Hydroxyimino)methyl]phenyl}methanol: An Application Note and Detailed Laboratory Protocol

Introduction {4-[(Hydroxyimino)methyl]phenyl}methanol, also known as 4-(hydroxymethyl)benzaldehyde oxime, is a bifunctional organic compound featuring both a benzylic alcohol and an aldoxime group. This structure makes i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

{4-[(Hydroxyimino)methyl]phenyl}methanol, also known as 4-(hydroxymethyl)benzaldehyde oxime, is a bifunctional organic compound featuring both a benzylic alcohol and an aldoxime group. This structure makes it a valuable building block, or synthon, in medicinal chemistry and materials science. The oxime moiety is a versatile functional group used in the synthesis of amides (via Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles.[1] Furthermore, oxime ligations are recognized as highly efficient and chemoselective reactions, finding application in bioconjugation and drug delivery.[2]

This technical guide provides a detailed, step-by-step protocol for the synthesis of {4-[(Hydroxyimino)methyl]phenyl}methanol. The primary focus is the efficient conversion of the commercially available precursor, 4-(hydroxymethyl)benzaldehyde, to the corresponding aldoxime. Two robust methods are presented: a classical pyridine-mediated approach and a contemporary green chemistry approach, allowing researchers to select a procedure that best fits their laboratory capabilities and environmental goals.

Overall Reaction Scheme

The synthesis proceeds via a single-step condensation reaction between 4-(hydroxymethyl)benzaldehyde and hydroxylamine.

Caption: Synthesis of the target oxime from its aldehyde precursor.

Part 1: Synthesis of {4-[(Hydroxyimino)methyl]phenyl}methanol

This section details two effective methods for the oximation of 4-(hydroxymethyl)benzaldehyde.

Method A: Classical Pyridine-Mediated Synthesis

Principle: This established method utilizes pyridine as a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the condensation reaction to completion. The reaction is typically performed under reflux in an alcoholic solvent to ensure solubility and a sufficient reaction rate.[3]

Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)
4-(Hydroxymethyl)benzaldehyde589-18-4136.151.36 g (10.0 mmol)
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-169.491.04 g (15.0 mmol)
Pyridine110-86-179.102.4 mL (30.0 mmol)
Ethanol (95% or Absolute)64-17-546.0750 mL
Ethyl Acetate141-78-688.11~100 mL
1 M Hydrochloric Acid (HCl)7647-01-036.46~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 g
Round-bottom flask (100 mL)--1
Reflux Condenser--1
Magnetic Stirrer and Stir Bar--1

Step-by-Step Protocol

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-(hydroxymethyl)benzaldehyde (1.36 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture until the solid is fully dissolved.

  • Base and Nucleophile Addition: Add hydroxylamine hydrochloride (1.04 g, 15.0 mmol), followed by the slow addition of pyridine (2.4 mL, 30.0 mmol).[3]

  • Reaction: Heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexane and ethyl acetate.

  • Cooling and Concentration: Once the reaction is complete (indicated by the consumption of the starting aldehyde), remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add deionized water (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 1 M HCl (2 x 25 mL) to remove residual pyridine, followed by deionized water (25 mL) and brine (25 mL).[2]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water, to afford the final product as a white or off-white solid.

Method B: Green Synthesis in Aqueous Medium

Principle: This environmentally benign protocol leverages a water/methanol co-solvent system at room temperature, eliminating the need for a hazardous base like pyridine and high temperatures. Mineral water can be particularly effective due to dissolved bicarbonates that help buffer the reaction.[4] This method is rapid, efficient, and simplifies the work-up procedure.

Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)
4-(Hydroxymethyl)benzaldehyde589-18-4136.151.36 g (10.0 mmol)
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-169.490.83 g (12.0 mmol)
Methanol67-56-132.0420 mL
Deionized or Mineral Water7732-18-518.0220 mL
Ethyl Acetate141-78-688.11~60 mL
Beaker or Erlenmeyer Flask (100 mL)--1
Magnetic Stirrer and Stir Bar--1

Step-by-Step Protocol

  • Dissolution: In a 100 mL beaker or flask, dissolve 4-(hydroxymethyl)benzaldehyde (1.36 g, 10.0 mmol) in methanol (20 mL).

  • Addition of Reagents: Add deionized or mineral water (20 mL) to the solution, followed by hydroxylamine hydrochloride (0.83 g, 12.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically very fast, often completing within 10-30 minutes.[4] Monitor the reaction by TLC. A white precipitate of the oxime product may form as the reaction proceeds.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water.

  • Work-up (if no precipitate forms): If the product remains in solution, add an additional 40 mL of water to induce precipitation. If it still remains dissolved or separates as an oil, extract the mixture with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The isolated product is often of high purity. If necessary, it can be further purified by recrystallization as described in Method A.

Characterization and Data

The identity and purity of the synthesized {4-[(Hydroxyimino)methyl]phenyl}methanol should be confirmed using standard analytical techniques.

Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
CAS Number 100959-30-6[5]
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)~11.0 (s, 1H, N-OH), 8.1 (s, 1H, CH=N), 7.5 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 5.2 (t, 1H, CH₂-OH), 4.5 (d, 2H, CH₂-OH)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)~148.0 (C=N), 142.0 (Ar-C), 133.0 (Ar-C), 128.0 (Ar-CH), 126.0 (Ar-CH), 62.5 (CH₂OH)
IR (KBr, cm⁻¹)~3300-3100 (O-H stretch, broad), ~1610 (C=N stretch), ~1510 (C=C aromatic stretch), ~950 (N-O stretch)

Note: NMR chemical shifts are estimated based on structurally similar compounds like 4-hydroxybenzaldehyde oxime and general chemical shift principles.[3][6][7] Actual values may vary.

Experimental Workflow

Workflow start Weigh Reagents: 4-(hydroxymethyl)benzaldehyde & NH₂OH·HCl dissolve Dissolve Aldehyde in Solvent (Ethanol or MeOH/H₂O) start->dissolve add_base Add Base (Pyridine) or Water dissolve->add_base react Stir at appropriate temp. (Reflux or RT) add_base->react monitor Monitor Reaction by TLC react->monitor workup Work-up: Concentrate, Extract, & Wash monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify characterize Characterize Final Product (NMR, IR, MP) purify->characterize

Caption: General experimental workflow for the synthesis of the target oxime.

Safety, Handling, and Waste Disposal

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentHazardsHandling and Disposal
Hydroxylamine Hydrochloride Corrosive, skin irritant, may be harmful if swallowed or inhaled. Can be unstable at elevated temperatures.Avoid contact with skin and eyes. Do not heat the dry solid. Dispose of aqueous solutions according to institutional guidelines for corrosive waste.
Pyridine Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer. Strong, unpleasant odor.Use only in a fume hood. Keep away from heat and open flames. Store in a tightly sealed container. Dispose of as halogen-free organic solvent waste.
Organic Solvents Flammable (Ethanol, Ethyl Acetate). May cause drowsiness or dizziness.Keep away from ignition sources. Use in a well-ventilated area. Dispose of in designated organic solvent waste containers.
Hydrochloric Acid (1 M) Causes skin and eye irritation.Handle with care. Neutralize spills with sodium bicarbonate. Dispose of neutralized solutions down the drain with copious amounts of water, following local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is incomplete (TLC) Insufficient reaction time or temperature. Inactive reagents. Insufficient base (Method A).Extend reaction time. If refluxing, ensure the correct temperature is reached. Use fresh hydroxylamine hydrochloride. Add a small additional amount of pyridine.
Product oils out, won't crystallize Presence of impurities. Residual solvent.Try to purify the crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient). Try dissolving the oil in a minimal amount of hot solvent and scratching the flask.
Low Yield Incomplete reaction. Loss of product during work-up (e.g., into aqueous washes).Ensure the reaction goes to completion. Be careful during extractions; perform back-extraction of the aqueous layer if necessary. Ensure pH is correct during washes.
Product discolored (yellow/brown) Impurities from starting material. Decomposition during heating.Use purified starting aldehyde. Treat a solution of the crude product with activated charcoal before recrystallization. Avoid excessive heating during reflux or concentration.

References

  • Ribeiro, T. S., Prates, A., Alves, S. R., & Figueroa-Villar, J. D. (2020). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. Retrieved from [Link]

  • Dakessian, A. (2024). 4-Formylbenzoic Acid (CAS 619-66-9): Your Guide to Synthesis and Applications. Retrieved from [Link]

  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry. Retrieved from [Link]

  • Rhone-Poulenc Chimie. (1997). Method for preparing a 4-hydroxybenzaldehyde and derivatives. Google Patents.
  • Shiri, A. (n.d.). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research. Retrieved from [Link]

  • Fuson, R. C., & আজকের, W. (1930). m-Hydroxybenzaldehyde. Organic Syntheses, 10, 50. Retrieved from [Link]

  • Rhone-Poulenc Chimie. (1998). METHOD FOR PREPARING A 4-HYDROXYBENZALDEHYDE AND DERIVATIVES. WIPO Patentscope. Retrieved from [Link]

  • Zarei, A., & Gholam-Khah, G. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 701-705. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxymethylbenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Ameta, K. L., & Ameta, S. C. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Malaysian Polymer Journal, 5(2), 162-180. Retrieved from [Link]

  • Bayer AG. (1987). Process for the preparation of hydroxy-benzaldoxime-O-ethers. Google Patents.
  • Karami, B., Eskandari, K., & Ghasemi, Z. (2018). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 130(10). Retrieved from [Link]

  • NextSDS. (n.d.). Benzaldehyde, 4-hydroxy-3-methyl-, oxime (9CI) — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • He, Y., et al. (2019). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. Chemical Communications. Retrieved from [Link]

  • Chem-Space. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of {4-[(Hydroxyimino)methyl]phenyl}methanol in Pharmaceutical API Synthesis

Abstract This guide provides an in-depth technical overview of {4-[(Hydroxyimino)methyl]phenyl}methanol, also known as 4-(hydroxymethyl)benzaldehyde oxime, a versatile bifunctional building block for the synthesis of Act...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical overview of {4-[(Hydroxyimino)methyl]phenyl}methanol, also known as 4-(hydroxymethyl)benzaldehyde oxime, a versatile bifunctional building block for the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its synthesis, physicochemical properties, and reactivity, with a primary focus on its application as a key structural motif in the synthesis of advanced cephalosporin antibiotics. Detailed, field-proven protocols are provided to illustrate its practical utility for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the Oxime Moiety

The oxime functional group (C=N-OH) is a cornerstone of modern medicinal chemistry, renowned for its diverse pharmacological applications. Oxime-containing compounds are not merely synthetic curiosities; they are integral components of FDA-approved drugs, serving as antidotes to nerve agents, and forming the reactive core of potent third-generation cephalosporin antibiotics.[1] Molecules bearing the oxime moiety exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2]

{4-[(Hydroxyimino)methyl]phenyl}methanol emerges as a particularly valuable intermediate due to its dual functionality:

  • The Oxime Group: Provides a nucleophilic center and a specific geometric arrangement (Z/E isomerism) that is critical for biological activity, particularly in beta-lactam antibiotics.

  • The Benzylic Alcohol Group: Offers a reactive handle for further molecular elaboration, such as oxidation to an aldehyde/acid or conversion into an ether or ester linkage, allowing it to be tethered to other molecular scaffolds.

This unique combination makes it an attractive starting point or intermediate for constructing complex APIs where both functionalities can be strategically exploited.

Synthesis and Physicochemical Properties

The synthesis of {4-[(Hydroxyimino)methyl]phenyl}methanol is a straightforward and high-yielding process, typically achieved through the condensation of its corresponding aldehyde with hydroxylamine.

Protocol 1: Synthesis of {4-[(Hydroxyimino)methyl]phenyl}methanol

This two-step protocol begins with the selective reduction of a commercially available dialdehyde, followed by oximation.

Step A: Synthesis of 4-(Hydroxymethyl)benzaldehyde

The precursor, 4-(hydroxymethyl)benzaldehyde, can be prepared by the selective reduction of terephthalaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve terephthalaldehyde (1 equivalent) in a suitable solvent mixture such as methanol/dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity.

  • Reduction: Add sodium borohydride (NaBH₄) (0.5-0.7 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The sub-stoichiometric amount of NaBH₄ is crucial for selective reduction of one aldehyde group.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Work-up: Carefully quench the reaction by adding dilute hydrochloric acid until the pH is neutral. Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 4-(hydroxymethyl)benzaldehyde.[3]

Step B: Oximation to Yield {4-[(Hydroxyimino)methyl]phenyl}methanol

  • Dissolution: Dissolve 4-(hydroxymethyl)benzaldehyde (1 equivalent) from Step A in ethanol.[4]

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equivalents) followed by a base such as sodium carbonate (Na₂CO₃) or pyridine (1.2 equivalents) to neutralize the HCl and liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.

  • Isolation: Upon completion, add water to the reaction mixture to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield {4-[(Hydroxyimino)methyl]phenyl}methanol as a crystalline solid.

G cluster_0 Step A: Selective Reduction cluster_1 Step B: Oximation Terephthalaldehyde Terephthalaldehyde 4-(Hydroxymethyl)benzaldehyde 4-(Hydroxymethyl)benzaldehyde Terephthalaldehyde->4-(Hydroxymethyl)benzaldehyde 1. NaBH4 (0.6 eq) 2. MeOH/DCM, 0°C Terephthalaldehyde->4-(Hydroxymethyl)benzaldehyde Target_Molecule {4-[(Hydroxyimino)methyl]phenyl}methanol 4-(Hydroxymethyl)benzaldehyde->Target_Molecule 1. NH2OH·HCl 2. Na2CO3, EtOH, RT 4-(Hydroxymethyl)benzaldehyde->Target_Molecule

Caption: Synthesis of the target molecule.

Physicochemical Data

The properties of {4-[(Hydroxyimino)methyl]phenyl}methanol are summarized below. Data is based on the precursor 4-(hydroxymethyl)benzaldehyde and related oxime structures.[5][6][7][8]

PropertyValue
Chemical Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline solid
CAS Number 270260-38-3[9]
Solubility Soluble in methanol, ethanol, DMSO
Predicted Melting Point 130-140 °C (estimated)
Predicted logP ~1.5 (estimated)

Core Application: Synthesis of Cephalosporin Antibiotics

The most significant application of intermediates containing the oxime moiety is in the synthesis of third-generation cephalosporin antibiotics like Cefpodoxime, Cefotaxime, and Cefepime.[2][10][11] The (Z)-alkoxyimino group at the C7 side chain is essential for their broad-spectrum activity and stability against β-lactamase enzymes.

While {4-[(Hydroxyimino)methyl]phenyl}methanol itself is not directly incorporated, its core structure—the oxime—is part of the crucial acylating agent, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAA). The synthesis of this side chain and its subsequent coupling to the cephalosporin nucleus demonstrates the vital role of this functional group.

G cluster_0 API Synthesis Logic A Oxime Intermediate (e.g., MAA) C Final API (e.g., Cefpodoxime) A->C Acylation / Coupling B Cephalosporin Core (7-ACA or derivative) B->C

Caption: General workflow for cephalosporin synthesis.

Protocol 2: General Synthesis of a Cefpodoxime Intermediate

This protocol outlines the acylation of the 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) nucleus with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain.

Step A: Activation of the Oxime Side Chain

The carboxylic acid of the oxime-containing side chain must be activated to facilitate amide bond formation. This is commonly achieved by converting it to an acid chloride or an active ester.[12][13][14]

  • Reaction Setup: Suspend (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAA) (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the slurry to a low temperature, typically -15°C to -20°C.

  • Chlorination: Add a chlorinating agent such as thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF), or (chloromethylene)dimethylammonium chloride (Vilsmeier reagent).[12][13] The temperature must be strictly controlled to prevent isomerization of the desired Z-oxime to the inactive E-isomer.[13]

  • Stirring: Stir the reaction mixture at low temperature for 1-2 hours until a clear solution of the activated acid chloride hydrochloride is formed. This solution is typically used immediately in the next step.

Step B: Acylation of the Cephalosporin Nucleus

  • Nucleus Preparation: In a separate reactor, suspend the cephalosporin nucleus, 7-AMCA (1 equivalent), in a mixture of DCM and water.

  • Base Addition: Add a suitable base, such as triethylamine (TEA), to deprotonate the amino group of 7-AMCA, making it nucleophilic.

  • Coupling Reaction: Cool the 7-AMCA suspension to approximately -50°C to -60°C.[14] Slowly add the pre-formed activated side-chain solution from Step A.

  • Reaction Maintenance: Maintain the reaction at a low temperature, stirring for several hours until completion (monitored by HPLC).[11] The low temperature is critical to prevent degradation of the β-lactam ring.

  • Work-up and Isolation: Upon completion, the reaction is typically quenched with water. The pH is adjusted to precipitate the product, Cefpodoxime acid. The solid is then filtered, washed, and dried.

This Cefpodoxime acid is the core of the final API. It is subsequently esterified to produce the prodrug Cefpodoxime Proxetil, which has improved oral bioavailability.[15][16]

G cluster_0 Side-Chain Activation cluster_1 Coupling Reaction MAA (Z)-2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetic acid MAA_Cl Activated Acid Chloride MAA->MAA_Cl SOCl2 / DMF DCM, -15°C CPDA Cefpodoxime Acid (API Intermediate) MAA_Cl->CPDA Slow Addition AMCA 7-AMCA (Cephalosporin Nucleus) AMCA->CPDA Acylation -55°C

Caption: Synthesis of the Cefpodoxime acid intermediate.

Conclusion and Future Perspective

{4-[(Hydroxyimino)methyl]phenyl}methanol stands as a testament to the power of bifunctional molecules in API synthesis. While its direct application is niche, its constituent functional groups—the oxime and the benzylic alcohol—are of paramount importance in modern drug development. The oxime moiety is a validated pharmacophore, indispensable for the efficacy of numerous third-generation cephalosporins. The principles demonstrated in the synthesis of these antibiotics, particularly the strategic formation and coupling of the oxime-containing side chain, provide a clear blueprint for how this class of intermediates can be leveraged. Researchers can adapt the benzylic alcohol of the title compound for tethering to other scaffolds, creating novel conjugates or exploring its use in other therapeutic areas where the oxime group's unique electronic and steric properties can be exploited.

References

  • Di Modugno, E., et al. (1983). Cephalosporins. VI. Synthesis and structure-activity relationships of new 7 beta-[(Z)-2-alkoxyimino-2-(2-aminothiazol-4-yl)acetamido]cephalosporins with a tetraxolopyridazine at the 3-position. The Journal of Antibiotics, 36(8), 1013-9. [Link]

  • Wang, Y., et al. (2010). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]

  • Daloia, E., et al. (1993). A Convenient Method for the Preparation of (Z)-(2-Aminothiazol-4-yl)-2-methoxyimino-acetylchloride Hydrochloride. Synthetic Communications, 23(18), 2617-2622. [Link]

  • Deshpande, P. B., et al. (1999). Method for manufacture of cephalosporin and intermediates thereof. U.S.
  • Ali, M. R., et al. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME. Semantic Scholar. [Link]

  • Dhuguru, J., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(3), 789. [Link]

  • Hofmann, H., et al. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. U.S.
  • CAS. (n.d.). Benzaldehyde, 4-(hydroxymethyl)-, oxime (9CI). CAS Common Chemistry. [Link]

  • Rodríguez, J. C., et al. (2003). An Improved Method for Preparation of Cefpodoxime Proxetil. Il Farmaco, 58(5), 363-369. [Link]

  • ResearchGate. (n.d.). Chemical structure of cefpodoxime proxetil. ResearchGate. [Link]

  • Ali, M. R., et al. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME PROXETIL. Journal of Drug Delivery & Therapeutics, 7(1), 70-80. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, oxime (CAS 932-90-1). Cheméo. [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzaldehyde. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

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Method

Application Note: Chemoselective O-Alkylation of {4-[(Hydroxyimino)methyl]phenyl}methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Validated Protocols Executive Summary The functionalization of {4-[(Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Validated Protocols

Executive Summary

The functionalization of {4-[(Hydroxyimino)methyl]phenyl}methanol (also known as 4-(hydroxymethyl)benzaldehyde oxime) presents a classic chemoselectivity challenge in synthetic organic chemistry. The molecule possesses two distinct nucleophilic centers: a benzylic alcohol and an oxime hydroxyl group. Furthermore, the oxime moiety is ambidentate, capable of undergoing both O-alkylation (yielding oxime ethers) and N-alkylation (yielding nitrones).

This application note provides a field-proven, self-validating framework for the highly regioselective O-alkylation of the oxime group, leaving the benzylic alcohol intact. By exploiting precise pKa differentials and specific solvent-base effects, researchers can reliably synthesize functionalized oxime ethers—critical pharmacophores in modern drug discovery.

Physicochemical Profiling & Reactivity Rationale

To achieve chemoselectivity, one must understand the thermodynamic and kinetic properties of the substrate's reactive sites. The oxime hydroxyl group is significantly more acidic than the primary benzylic alcohol.

Table 1: Nucleophilic Center Profiling
PropertyOxime Hydroxyl (-CH=N-OH)Benzylic Hydroxyl (-CH₂OH)
pKa (approximate) 11.0 – 12.015.0 – 15.5
Nucleophilic Character Ambidentate (O vs. N)Hard Oxygen
Optimal Deprotonation Base Mild Alkali Carbonates (K₂CO₃, Cs₂CO₃)Strong Hydrides/Alkoxides (NaH, KOtBu)
Primary Competing Reaction N-alkylation (Nitrone formation)O-alkylation (Etherification)

The Causality of Selectivity: Because of the ~3-4 unit pKa difference, a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) will quantitatively deprotonate the oxime while leaving the benzylic alcohol protonated.

However, suppressing N-alkylation requires careful selection of the counterion and solvent. Cesium carbonate (Cs₂CO₃) is highly recommended due to the "cesium effect"; the large, poorly coordinating Cs⁺ ion enhances the nucleophilicity of the hard oximate oxygen, strongly favoring O-alkylation over N-alkylation[1]. Furthermore, temperature control is critical, as elevated temperatures can lead to the formation of thermally unstable nitrones via N-alkylation[2].

Pathway Sub {4-[(Hydroxyimino)methyl]phenyl}methanol Mild Mild Base (Cs2CO3) Selective Deprotonation Sub->Mild Strong Strong Base (NaH) Global Deprotonation Sub->Strong Oximate Oximate Anion (pKa ~11-12) Mild->Oximate Dianion Oximate & Benzyl Dianion (pKa ~15) Strong->Dianion O_Alkyl Oxime O-Alkylation (Desired Product) Oximate->O_Alkyl Hard Electrophile (e.g., R-I, R-Br) N_Alkyl Oxime N-Alkylation (Nitrone Byproduct) Oximate->N_Alkyl Soft Electrophile / High Temp Global Global O-Alkylation (Bis-Alkylated) Dianion->Global Excess Electrophile

Figure 1: Chemoselectivity pathways for the alkylation of {4-[(Hydroxyimino)methyl]phenyl}methanol.

Reaction Optimization Matrix

The following table summarizes the empirical optimization of reaction conditions to achieve >95% chemoselectivity for the oxime O-alkylated product. Potassium carbonate in DMF is a widely validated system for oxime ether synthesis[3], but shifting to Cs₂CO₃ in Acetonitrile (MeCN) or DMF provides the highest regiocontrol.

Table 2: Condition Optimization & Selectivity Outcomes
Base (Equiv)SolventTempElectrophile (Equiv)Major ProductSelectivity (O-Oxime : O-Benzyl)
K₂CO₃ (1.1)DMFRTR-X (1.05)Oxime O-Alkyl> 90:10
Cs₂CO₃ (1.1) DMF / MeCN 0 °C to RT R-X (1.05) Oxime O-Alkyl > 98:2
NaH (2.5)DMF0 °C to RTR-X (2.50)Global O-AlkylN/A (Exhaustive)

Experimental Methodologies

Protocol A: Chemoselective Oxime O-Alkylation

Objective: Selectively alkylate the oxime hydroxyl group while preserving the benzylic alcohol.

Reagents & Equipment:

  • {4-[(Hydroxyimino)methyl]phenyl}methanol (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.1 equiv, anhydrous)

  • Alkylating Agent (e.g., Methyl iodide or Benzyl bromide, 1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Oven-dried glassware, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Substrate Dissolution: Charge an oven-dried round-bottom flask with {4-[(Hydroxyimino)methyl]phenyl}methanol (1.0 equiv). Add anhydrous DMF to achieve a 0.2 M substrate concentration. Stir under N₂ and cool the mixture to 0 °C using an ice bath.

  • Base Activation: Add anhydrous Cs₂CO₃ (1.1 equiv) portion-wise. Stir the suspension at 0 °C for 30 minutes. Insight: This pre-stirring ensures complete formation of the oximate anion before the electrophile is introduced.

  • Electrophile Addition: Dissolve the alkylating agent (1.05 equiv) in a minimal amount of DMF and add it dropwise via syringe over 10 minutes. Insight: Strict stoichiometric control (1.05 eq) prevents over-alkylation of the benzylic alcohol.

  • Reaction Propagation: Maintain the reaction at 0 °C for 1 hour, then gradually allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc, 7:3) or LC-MS. Typical completion time is 2–4 hours.

  • Quench & Extraction: Quench the reaction by adding ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 × 20 mL). Insight: DMF is highly miscible with EtOAc; multiple aqueous washes are mandatory to fully partition DMF out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure oxime ether.

Workflow S1 1. Dissolution (DMF, 0 °C) S2 2. Base Addition (Cs2CO3, 1.1 eq) S1->S2 S3 3. Alkylation (R-X, 1.05 eq) S2->S3 S4 4. Reaction (RT, 2-4 h) S3->S4 S5 5. Quench/Extract (H2O / EtOAc) S4->S5 S6 6. Purification (Chromatography) S5->S6

Figure 2: Step-by-step experimental workflow for chemoselective oxime O-alkylation.

Protocol B: Exhaustive Global O-Alkylation

Objective: Alkylate both the oxime and the benzylic alcohol simultaneously.

  • Dissolve {4-[(Hydroxyimino)methyl]phenyl}methanol (1.0 equiv) in anhydrous DMF at 0 °C under N₂.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) portion-wise. Caution: Vigorous H₂ gas evolution will occur. Stir for 45 minutes at room temperature to form the dianion.

  • Cool back to 0 °C and add the alkylating agent (2.5 equiv) dropwise.

  • Stir at room temperature for 4–6 hours, quench carefully with saturated aqueous NH₄Cl, and extract with EtOAc. Purify as described in Protocol A.

Analytical Characterization & Self-Validation

To ensure the integrity of the chemoselective protocol, utilize the following self-validating NMR markers:

  • ¹H NMR Diagnostic: Successful O-alkylation of the oxime is confirmed by the disappearance of the broad oxime -OH singlet (typically ~11.0–11.5 ppm). The preservation of the benzylic alcohol is validated by the intact -CH₂- doublet (~4.6 ppm) and the aliphatic -OH triplet (~5.2 ppm, if run in DMSO-d6).

  • ¹³C NMR Diagnostic (Ruling out N-alkylation): The oxime carbon (C=N) typically resonates downfield at 148–152 ppm . If undesired N-alkylation (nitrone formation) occurs, this carbon experiences a significant upfield shift to 130–140 ppm . Verification of the peak at ~150 ppm confirms successful O-alkylation.

References

  • Cesium Carbonate Catalyzed Oxa-Michael Addition of Oximes to Acrylonitrile ChemistrySelect[Link]

  • STEREOSELECTIVE SYNTHESES OF (E)- AND (Z)-2,3-DIHYDRO- 3-(1,2,4-TRIAZOLYL)-4H-1-BENZOPYRAN-4-ONE OXIME ETHERS Clockss.org / Heterocycles[Link]

  • US20030109740A1 - Method for producing oxime ethers Google P

Sources

Application

Application Note: {4-[(Hydroxyimino)methyl]phenyl}methanol as a Bifunctional Precursor in Modular Bioactive Molecule Design

Executive Summary In the landscape of modern medicinal chemistry, the modular assembly of complex pharmacophores requires building blocks that offer orthogonal reactivity. {4-[(Hydroxyimino)methyl]phenyl}methanol (often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the modular assembly of complex pharmacophores requires building blocks that offer orthogonal reactivity. {4-[(Hydroxyimino)methyl]phenyl}methanol (often referred to as 4-(hydroxymethyl)benzaldehyde oxime) serves as a highly versatile, bifunctional scaffold. It features an oxime moiety capable of acting as a masked nitrile oxide for click-chemistry-style cycloadditions, alongside a benzylic alcohol that serves as a stable handle for downstream conjugation.

This application note provides an in-depth guide for researchers and drug development professionals on utilizing this precursor. By detailing the mechanistic causality behind reaction conditions and providing self-validating experimental protocols, this guide aims to streamline the synthesis of isoxazole- and isoxazoline-based therapeutics.

Mechanistic Rationale & Causality

The strategic value of {4-[(Hydroxyimino)methyl]phenyl}methanol lies in the differential reactivity of its two functional groups, which allows for a stepwise, protecting-group-free synthetic workflow.

The Oxime Moiety: A Gateway to Isoxazoles

The isoxazole ring is a privileged heterocycle in drug design, widely used as a bioisostere for esters and amides to improve metabolic stability. The oxime group (-CH=N-OH) is the classic precursor for generating nitrile oxides (-C≡N⁺-O⁻) [1].

  • Halogenation: The aldoxime is first converted to a hydroximoyl chloride using an electrophilic halogenating agent such as N-chlorosuccinimide (NCS). The causality behind selecting NCS over elemental chlorine or sodium hypochlorite is its mildness; NCS prevents the unwanted oxidation of the sensitive para-hydroxymethyl group.

  • Dehydrohalogenation: The addition of a mild base (e.g., triethylamine) facilitates the elimination of HCl, generating the transient nitrile oxide in situ.

  • 1,3-Dipolar Cycloaddition: The nitrile oxide undergoes a synchronous [3+2] cycloaddition with an alkyne or alkene. This step is stereospecific and regioselective, driven by frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile [2].

The Hydroxymethyl Moiety: An Orthogonal Handle

During the generation of the nitrile oxide and the subsequent cycloaddition, the hydroxymethyl group (-CH₂OH) remains chemically inert. Once the robust isoxazole core is established, this benzylic alcohol can be activated (e.g., via mesylation or halogenation) to conjugate secondary pharmacophores via nucleophilic substitution, enabling rapid structure-activity relationship (SAR) exploration.

OrthogonalReactivity Precursor {4-[(Hydroxyimino)methyl]phenyl}methanol Oxime Oxime Group (-CH=N-OH) Precursor->Oxime Pathway A Hydroxymethyl Hydroxymethyl Group (-CH2OH) Precursor->Hydroxymethyl Pathway B NitrileOxide Nitrile Oxide Intermediate (-C≡N⁺-O⁻) Oxime->NitrileOxide NCS, Base Halide Benzyl Halide/Mesylate (-CH2X) Hydroxymethyl->Halide SOCl2 or MsCl Isoxazole Isoxazole/Isoxazoline Pharmacophore NitrileOxide->Isoxazole [3+2] Cycloaddition (Alkynes/Alkenes) Conjugate Target Drug Conjugate (Ether/Amine/Ester) Halide->Conjugate Nucleophilic Substitution

Orthogonal reactivity pathways of {4-[(Hydroxyimino)methyl]phenyl}methanol.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be verified before proceeding to the next step.

Protocol A: One-Pot Synthesis of 3-(4-(Hydroxymethyl)phenyl)isoxazoles

This procedure utilizes the in situ generation of the nitrile oxide to prevent its unimolecular dimerization into inactive furoxans [3].

Materials Required:

  • {4-[(Hydroxyimino)methyl]phenyl}methanol (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Halogenation: Dissolve {4-[(Hydroxyimino)methyl]phenyl}methanol in anhydrous DMF (0.2 M) in a round-bottom flask cooled to 0 °C. Add NCS portion-wise.

    • Causality: Cooling the reaction minimizes the exothermic degradation of the highly reactive hydroximoyl chloride intermediate.

  • Validation Check 1: Stir the mixture for 1 hour at room temperature. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the starting oxime spot validates successful halogenation.

  • Cycloaddition Setup: Cool the reaction mixture back to 0 °C. Add the terminal alkyne directly to the flask.

  • Base-Promoted Dipole Generation: Add Et₃N dropwise over a period of 30 minutes using a syringe pump.

    • Causality: Slow addition of the base maintains a low steady-state concentration of the nitrile oxide. This kinetic control heavily favors the bimolecular cycloaddition with the alkyne over the unwanted dimerization of the nitrile oxide.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (critical for removing residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the isoxazole.

Mechanism Oxime Aldoxime Ar-CH=N-OH Hydroximoyl Hydroximoyl Chloride Ar-C(Cl)=N-OH Oxime->Hydroximoyl NCS (Halogenation) NitrileOxide Nitrile Oxide Ar-C≡N⁺-O⁻ Hydroximoyl->NitrileOxide Et3N (-HCl) Product Isoxazole Derivative (Cycloadduct) NitrileOxide->Product Alkyne [3+2] Cycloaddition

Mechanism of in situ nitrile oxide generation and 1,3-dipolar cycloaddition.

Protocol B: Downstream Functionalization of the Hydroxymethyl Handle

Once the isoxazole core is synthesized, the hydroxymethyl group can be functionalized to attach a secondary pharmacophore, such as a solubilizing amine.

Step-by-Step Methodology:

  • Activation: Dissolve the isolated isoxazole from Protocol A in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and cool the mixture to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Validation Check 2: Stir for 30 minutes. Perform TLC to confirm the quantitative conversion of the alcohol to the mesylate. The mesylate will appear as a less polar spot compared to the starting alcohol.

  • Nucleophilic Substitution: Add a secondary amine (e.g., morpholine or piperazine, 3.0 equiv) directly to the reaction mixture and heat to 40 °C for 4 hours.

    • Causality: The mesylate is a superior leaving group compared to the parent hydroxyl group, enabling a mild Sₙ2 displacement without the need for harsh Lewis acids that could disrupt the isoxazole ring.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the final bifunctionalized bioactive molecule.

Data Presentation: Optimization of Cycloaddition Conditions

Recent advancements in green chemistry have demonstrated that ultrasonic irradiation can significantly enhance the efficiency of nitrile oxide cycloadditions [1]. The table below summarizes the comparative advantages of conventional thermal conditions versus ultrasonic irradiation for the synthesis of isoxazoles from {4-[(Hydroxyimino)methyl]phenyl}methanol.

Reaction ParameterConventional Stirring (Room Temp)Ultrasonic Irradiation (250 W, 25 kHz)Causality / Mechanistic Impact
Reaction Time 12 - 24 hours10 - 30 minutesAcoustic cavitation generates localized high-energy microenvironments, accelerating the bimolecular collision rate.
Overall Yield 60% - 75%85% - 92%Shorter reaction times minimize the thermal degradation of the nitrile oxide and reduce furoxan byproduct formation.
Solvent Volume High (0.1 M concentration)Low (0.5 M concentration)Enhanced mass transfer under sonication allows for higher reactant concentrations without precipitation issues.
Regioselectivity High (>95:5)High (>95:5)The FMO-controlled regioselectivity of the [3+2] cycloaddition remains unaffected by acoustic cavitation.

References

  • Shen Group et al. "The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches." Preprints.org, 2025. Available at:[Link]

  • Minna, K. "Synthesis and Reactions of 3-Unsubstituted 2-Isoxazolines." CORE, 2013. Available at:[Link]

  • Ābele, E., and Lukevics, E. "RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES." Latvian Institute of Organic Synthesis, 2000. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve yield in {4-[(Hydroxyimino)methyl]phenyl}methanol synthesis

Welcome to the Technical Support Center for the synthesis of {4-[(Hydroxyimino)methyl]phenyl}methanol (commonly known as 4-(hydroxymethyl)benzaldehyde oxime). Oximation is a fundamental transformation in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of {4-[(Hydroxyimino)methyl]phenyl}methanol (commonly known as 4-(hydroxymethyl)benzaldehyde oxime).

Oximation is a fundamental transformation in drug development, but it is notoriously susceptible to equilibrium stalling, stereoisomeric complications, and isolation losses. This guide is designed to provide application scientists and researchers with field-proven, mechanistically grounded solutions to maximize isolated yields.

I. Diagnostic Workflow: Identifying the Source of Yield Loss

Before adjusting your protocol, you must identify whether your yield loss is chemical (incomplete conversion) or physical (lost during workup/crystallization). Use the diagnostic tree below to isolate the root cause of your specific issue.

Troubleshooting Start Low Yield Detected CheckTLC Check TLC for Unreacted Aldehyde Start->CheckTLC Unreacted High Starting Material CheckTLC->Unreacted Reacted No Starting Material CheckTLC->Reacted FixpH Adjust pH to 4.5-5.5 (Use NaOAc) Unreacted->FixpH CheckIso Check Isolation Method Reacted->CheckIso Oily Oily Product (E/Z Mixture) CheckIso->Oily AqueousLoss Loss in Aqueous Phase CheckIso->AqueousLoss HeatCool Reflux & Slow Cool (Thermodynamic E-isomer) Oily->HeatCool Extract Extract with EtOAc (Salting Out) AqueousLoss->Extract

Yield troubleshooting workflow for oxime synthesis.

II. Mechanistic Q&A: Troubleshooting Core Issues

Q1: My reaction stalls at 60-70% conversion, and starting material remains on the TLC. How do I push the reaction to completion? The Causality: Oximation is a classic equilibrium-driven condensation reaction. If the pH is too low (< 3), the hydroxylamine remains heavily protonated as an ammonium salt and loses its nucleophilicity. If the pH is too high (> 7), the carbonyl oxygen of the 4-(hydroxymethyl)benzaldehyde is not sufficiently protonated to act as a strong electrophile. The Solution: You must strictly control the pH. Do not use strong bases like NaOH or weak organic bases like pyridine alone. Instead, use a stoichiometric excess of Hydroxylamine Hydrochloride (1.5 eq) paired with Sodium Acetate (1.5 eq). Sodium acetate acts as an ideal buffer, maintaining the reaction pH at ~4.5–5.5. At this "Goldilocks" pH, enough free hydroxylamine exists to attack the carbonyl, while the carbonyl remains activated[1].

Q2: After workup, I get a viscous oil instead of a solid powder. Why is my product not crystallizing? The Causality: Oximes inherently form as a mixture of E (anti) and Z (syn) stereoisomers. While the E-isomer of {4-[(Hydroxyimino)methyl]phenyl}methanol is a highly crystalline solid, the Z-isomer disrupts the crystal lattice. If your reaction yields a near 1:1 kinetic mixture, the product will oil out, making filtration impossible and drastically reducing your isolated yield. The Solution: Shift from kinetic to thermodynamic control. Run the reaction at elevated temperatures (70–80 °C) to allow the E and Z isomers to equilibrate. Follow this with a highly controlled, slow-cooling crystallization process. Because the E-isomer is thermodynamically favored and less soluble at lower temperatures, it will selectively crystallize out of the solution, continuously driving the equilibrium toward the pure E-isomer[2].

Q3: I have full conversion on TLC, and my product is solid, but my isolated yield is still less than 50%. Where is my product going? The Causality: {4-[(Hydroxyimino)methyl]phenyl}methanol contains two highly polar, hydrogen-bonding groups: an oxime (-C=NOH) and a hydroxymethyl (-CH2OH) group. This makes the target molecule highly soluble in water. Standard aqueous workups will wash your product down the drain. The Solution: Minimize aqueous washing. During workup, saturate the aqueous layer with NaCl (salting out) to reduce the product's solubility in water, and extract multiple times with a highly polar organic solvent like Ethyl Acetate (EtOAc)[3].

III. Reaction Pathway & Kinetics

Understanding the intermediate states of the reaction ensures you know exactly what is happening in your flask.

Mechanism Aldehyde 4-(Hydroxymethyl) benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack NH2OH NH2OH (Free Base) NH2OH->Hemiaminal pH 4.5-5.5 Oxime Target Oxime (E/Z Isomers) Hemiaminal->Oxime Dehydration (-H2O)

Kinetic pathway of hydroxylamine condensation with aldehydes.

IV. Quantitative Condition Matrix

To demonstrate the impact of reaction variables, compare the expected outcomes of various synthetic conditions below:

Condition ProfileBase UsedSolvent SystemTemperatureExpected YieldPrimary Failure Mode
Sub-optimal NaOH (Strong)EtOH / H₂O25 °C< 45%Cannizzaro side-reactions; degradation.
Sub-optimal PyridineDichloromethane25 °C~ 60%Incomplete conversion; oily E/Z mixture.
Optimized NaOAc (Buffer)EtOH / H₂O75 °C> 90% None. High purity, crystalline E-isomer.

V. Self-Validating Optimized Protocol

This methodology is designed to be self-validating. Do not proceed to the next step unless the in-process checks are met.

Reagents:

  • 4-(hydroxymethyl)benzaldehyde: 1.0 equivalent (e.g., 1.0 g, 7.34 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.5 equivalents (0.76 g, 11.0 mmol)

  • Sodium acetate trihydrate (NaOAc·3H₂O): 1.5 equivalents (1.50 g, 11.0 mmol)

  • Solvents: Absolute Ethanol, Deionized Water, Ethyl Acetate, Brine.

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve 1.0 eq of 4-(hydroxymethyl)benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Buffer Preparation: In a separate vial, dissolve 1.5 eq of NH₂OH·HCl and 1.5 eq of NaOAc·3H₂O in 5 mL of deionized water.

    • Validation Check: Spot the aqueous buffer on pH paper. It must read between pH 4.5 and 5.5. If it is too acidic, add trace amounts of NaOAc until corrected.

  • Condensation & Equilibration: Add the aqueous buffer dropwise to the ethanolic aldehyde solution. Attach a reflux condenser and heat the mixture to 75 °C for 2.5 hours.

    • Validation Check: Perform TLC (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active oxime spot (Rf ~0.3).

  • Thermodynamic Crystallization: Remove the flask from the heat source. Add 5 mL of warm deionized water dropwise until the solution becomes faintly turbid. Allow the flask to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 2 hours.

  • Isolation & Recovery:

    • Filter the precipitated white needle-like crystals (E-isomer) via vacuum filtration and wash with 5 mL of ice-cold 10% EtOH/Water.

    • Critical Step: Transfer the mother liquor to a separatory funnel. Saturate with NaCl, and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to recover the remaining product.

VI. References

  • Title: Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks Source: rsc.org URL:

  • Title: A Simple Synthesis of Oximes Source: researchgate.net URL:

  • Title: (E)-1-pyridin-3-yl-ethanone oxime Source: orgsyn.org URL:

Sources

Optimization

resolving HPLC peak tailing for {4-[(Hydroxyimino)methyl]phenyl}methanol purity analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with {4-[(Hydroxyimino)methyl]phenyl}methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with {4-[(Hydroxyimino)methyl]phenyl}methanol .

This compound presents a unique analytical challenge: it contains both a polar hydroxymethyl group and an oxime moiety (-CH=N-OH). The oxime nitrogen possesses a lone pair of electrons that acts as a strong hydrogen bond acceptor, making it highly susceptible to secondary interactions with the stationary phase. This guide will help you systematically diagnose, quantify, and resolve peak tailing to ensure robust purity analysis.

Part 1: Diagnostic Workflow

Before altering your method, you must determine whether the tailing is a chemical issue (analyte-stationary phase interaction) or a physical issue (system plumbing or dead volume).

G Start Observe Peak Tailing (Tf > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision Does Neutral Probe Tail? Test->Decision ChemIssue Chemical Issue (Silanol / Oxime Interaction) Decision->ChemIssue NO (Only Oxime Tails) PhysIssue Physical Issue (System / Dead Volume) Decision->PhysIssue YES (Both Tail) ChemFix1 Use End-capped / Type B Silica ChemIssue->ChemFix1 ChemFix2 Lower Mobile Phase pH (Suppress Ionization) ChemIssue->ChemFix2 PhysFix1 Reduce Extra-Column Volume (0.005" ID Tubing) PhysIssue->PhysFix1 PhysFix2 Match Sample Solvent to Mobile Phase PhysIssue->PhysFix2

Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Part 2: Troubleshooting Guide & FAQs

Q1: Mechanistically, why does {4-[(Hydroxyimino)methyl]phenyl}methanol exhibit severe peak tailing? A1: Peak tailing occurs when a secondary retention mechanism disrupts the primary hydrophobic interactions of the C18 column[1]. Traditional silica-based columns contain unreacted, acidic silanol groups (Si-OH). At mid-range pH levels, these silanols ionize into negatively charged species ( Si−O− ). The oxime nitrogen in your analyte acts as a strong hydrogen bond acceptor and undergoes kinetically slow ion-exchange and hydrogen-bonding interactions with these active silanol sites. Because these secondary interactions release the analyte molecules slower than the primary hydrophobic mechanism, the back half of the peak smears, creating a "tail"[1].

Q2: How do I definitively prove whether the tailing is chemical or physical? A2: You must run a control experiment to isolate the variable. Inject a neutral, non-polar probe compound (such as toluene or uracil) using your exact method conditions. Neutral compounds cannot undergo acid-base or secondary silanol interactions. If the neutral probe yields a perfectly symmetrical peak but your oxime analyte tails, the root cause is chemical (silanol activity)[2]. If the neutral probe also tails, the issue is physical—indicating a void in the column bed, excessive extra-column tubing volume, or a mismatched fitting[2],[3].

Q3: What column chemistry is required to resolve silanol-induced tailing for this oxime? A3: You must eliminate the availability of surface silanols. Transition to a column packed with high-purity "Type B" silica, which has a significantly lower trace metal content and fewer active silanols[3]. Furthermore, ensure the column is fully "end-capped" or utilizes polar-embedded technology (e.g., an amide linkage). End-capping chemically blocks residual silanols with small silanes, while polar-embedded phases create a hydrogen-bonding shield that physically prevents the oxime nitrogen from reaching the silica surface[4].

Q4: How does sample solvent mismatch cause physical peak tailing, and how do I fix it? A4: If you dissolve {4-[(Hydroxyimino)methyl]phenyl}methanol in 100% organic solvent (like acetonitrile) but inject it into a highly aqueous mobile phase, the sample plug travels through the column faster than it can partition into the stationary phase. This causes "infinite dilution" and band broadening at the column head, resulting in a distorted, tailing peak[2]. Always dissolve your sample in a solvent that closely matches the initial mobile phase composition to ensure uniform analyte focusing[5].

Part 3: Quantitative Data Presentation

The following table summarizes how specific method parameters influence the USP Tailing Factor ( Tf​ ) of {4-[(Hydroxyimino)methyl]phenyl}methanol. An ideal Gaussian peak has a Tf​ of 1.0; values > 1.5 indicate problematic tailing[5].

ParameterConditionMechanism of ActionTypical Tailing Factor ( Tf​ )
Column Type Standard Type-A C18High silanol activity; strong H-bonding with oxime nitrogen.1.8 - 2.5
Column Type End-capped Type-B C18Reduced silanol availability; blocked secondary interaction sites.1.1 - 1.3
Mobile Phase pH pH 6.0 (Unbuffered)Silanols ionized ( Si−O− ); strong secondary ion-exchange.> 2.0
Mobile Phase pH pH 2.5 (0.1% Formic Acid)Silanols protonated ( Si−OH ); secondary interactions suppressed.1.0 - 1.2
Injection Solvent 100% AcetonitrileSolvent mismatch; infinite dilution and band broadening at column head.1.6 - 1.9
Injection Solvent Matched to Mobile PhaseUniform analyte focusing; maintains narrow injection band.1.0 - 1.1

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in mathematical checks to confirm whether the troubleshooting step was successful.

Protocol A: Chemical Troubleshooting & Mobile Phase Optimization

Objective: Suppress silanol ionization to eliminate secondary chemical interactions.

  • Baseline Measurement: Prepare a 1 mg/mL standard of {4-[(Hydroxyimino)methyl]phenyl}methanol in the initial mobile phase. Inject 5 µL and record the chromatogram.

  • Calculate Tailing Factor: Calculate the baseline USP Tailing Factor ( Tf​=W0.05​/2f ), where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the apex at 5% height. If Tf​>1.5 , proceed to step 3.

  • pH Adjustment: Modify the aqueous component of your mobile phase to a buffered acidic solution (e.g., 20 mM phosphate buffer at pH 2.5). At pH < 3, surface silanols are fully protonated and neutral, preventing ion-exchange with the oxime[3].

  • Validation: Re-inject the sample. Recalculate Tf​ . If Tf​ drops below 1.2, the chemical fix is validated. If Tf​ remains > 1.2, the silica base is too active; replace the column with a fully end-capped, high-purity Type B C18 column[5].

Protocol B: Physical System Assessment (Extra-Column Volume)

Objective: Quantify and eliminate dead volume in the HPLC system.

  • System Bypass: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union[3].

  • Tracer Injection: Set the mobile phase to 100% water at a flow rate of 1.0 mL/min. Inject 5 µL of a 1% acetone solution (monitor UV absorbance at 265 nm).

  • Volume Calculation: Record the retention time ( tR​ ) of the acetone peak apex in minutes. Calculate the extra-column volume ( Vec​=tR​×Flow Rate ).

  • Validation & Correction: If Vec​ exceeds 30 µL, your system has excessive dead volume causing physical tailing. Replace standard PEEK tubing with narrow internal diameter (0.005" ID) tubing from the autosampler to the column, and from the column to the detector[5]. Repeat the tracer injection to validate that Vec​ is now < 30 µL.

Part 5: References

1.[5] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" 5 2.[1] Phenomenex. "How to Reduce Peak Tailing in HPLC?" 1 3.[2] Axion Labs. "HPLC Peak Tailing" 2 4.[4] MICROSOLV. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology" 4 5.[3] LCGC. "HPLC Diagnostic Skills II – Tailing Peaks" 3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of {4-[(Hydroxyimino)methyl]phenyl}methanol

Welcome to the dedicated technical support and troubleshooting hub for {4-[(Hydroxyimino)methyl]phenyl}methanol (also known as 4-(hydroxymethyl)benzaldehyde oxime). This guide is engineered for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for {4-[(Hydroxyimino)methyl]phenyl}methanol (also known as 4-(hydroxymethyl)benzaldehyde oxime). This guide is engineered for researchers and drug development professionals who require rigorous standards for reagent integrity.

Because this molecule contains both a benzyl alcohol group and an oxime linkage, it presents a unique bifunctional stability profile. Understanding the mechanistic vulnerabilities of these functional groups is critical to preventing experimental artifacts and ensuring reproducibility.

Core Chemical Vulnerabilities & Causality

To master the handling of this compound, you must understand the causality behind its degradation pathways:

  • The Oxime Linkage (-CH=N-OH): Oximes exhibit substantially greater hydrolytic stability compared to hydrazones or imines at physiological pH[1]. This is due to the high electronegativity of the oxygen atom, which draws electron density away from the nitrogen, making it less basic and less susceptible to protonation[2]. However, in acidic environments (pH < 5.0), the nitrogen becomes protonated. This acid-catalyzed event triggers nucleophilic attack by water, leading to the cleavage of the oxime back into its constituent aldehyde and hydroxylamine[2].

  • The Benzyl Alcohol Group (-CH₂OH): The benzylic carbon is highly activated. When exposed to atmospheric oxygen, reactive oxygen species (ROS), or trace transition metals, it undergoes time-dependent autoxidation[3]. This dehydrogenation process converts the alcohol into a formyl group (aldehyde) or further oxidizes it into a carboxylic acid[3].

Quantitative Stability Profile

The following table summarizes the quantitative stability metrics and expected degradation rates under various conditions to help you anticipate reagent behavior:

ParameterEnvironmental ConditionExpected Stability / Half-LifePrimary Degradation Risk
Oxime Hydrolysis Aqueous, pH 7.0 – 9.0Highly stable (t₁/₂ > months)Negligible under neutral/basic conditions
Oxime Hydrolysis Aqueous, pH < 5.0Accelerated (t₁/₂ ≈ hours to days)Acid-catalyzed cleavage to aldehyde
Alcohol Oxidation Aerobic, Aqueous (25°C)Slow conversion (1–5% per month)Autoxidation to benzaldehyde derivatives
Thermal Stability Solid state, > 60°CModerate risk of decompositionThermally induced Beckmann rearrangement

Troubleshooting Guides & FAQs

Q1: I observed a new peak on my HPLC chromatogram after storing the stock solution for a month. What is the likely degradant? A1: The identity of the degradant depends on your storage solvent.

  • If stored in an acidic aqueous buffer: The degradant is likely 4-(hydroxymethyl)benzaldehyde, resulting from the acid-catalyzed hydrolysis of the oxime linkage[1].

  • If stored in an organic solvent but exposed to air: The degradant is likely 4-formylbenzaldoxime, caused by the autoxidation of the benzyl alcohol group[3]. Action: Always run a mass spectrometry (LC-MS) check to confirm the +14 Da shift (oxidation) or the loss of the hydroxylamine mass (hydrolysis).

Q2: How sensitive is this compound to moisture during solid-state storage? A2: Highly sensitive over long periods. Safety and handling data for benzaldoxime derivatives mandate storage away from moisture[4]. Ambient humidity can provide the microscopic aqueous environment necessary for slow, localized hydrolysis, especially if trace acidic impurities are present in the solid lattice.

Q3: What are the critical safety precautions when handling the neat powder? A3: Like many benzaldoxime derivatives, this compound is a recognized skin, eye, and respiratory tract irritant[4]. Handling requires standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and manipulation within a certified fume hood to prevent inhalation of aerosolized dust[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, utilize these self-validating protocols. They are designed to confirm their own success through built-in quality control checkpoints.

Protocol A: Inert Aliquoting & Long-Term Storage

Causality: Minimizing oxygen and moisture eliminates the primary catalysts for autoxidation and hydrolysis.

  • Preparation: Transfer the bulk reagent bottle into a glove box purged with high-purity Argon or Nitrogen (O₂ < 1 ppm, H₂O < 1 ppm).

  • Solvent Selection: If preparing liquid stocks, strictly use anhydrous, degassed solvents (e.g., anhydrous DMSO stored over molecular sieves).

  • Aliquoting: Divide the solution or powder into single-use amber glass vials. Self-Validation Check: Amber glass prevents UV-catalyzed radical initiation.

  • Sealing: Seal vials with PTFE-lined caps and wrap with Parafilm.

  • Storage: Store immediately at -20°C. Do not subject the compound to freeze-thaw cycles, as condensation introduces moisture[4].

Protocol B: Stability-Indicating HPLC Assay

Causality: A standard gradient ensures that both polar hydrolysis products and non-polar oxidation products are distinctly separated from the parent peak.

  • Column & Mobile Phase: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic acid in Water (Note: Prepare fresh and run immediately to minimize on-column hydrolysis). Mobile Phase B: Acetonitrile.

  • Baseline Establishment (T=0): Inject a freshly prepared standard of the compound. Record the retention time (RT) and integrate the peak area to establish the 100% purity baseline.

  • Stress Testing (Validation): Intentionally expose a small aliquot to 0.1 M HCl for 2 hours and inject it. You should observe a distinct new peak (the aldehyde). This validates that your HPLC method is capable of resolving the degraded product.

  • Routine Monitoring: Run your stored aliquots against the T=0 baseline before critical experiments. A purity drop below 98% necessitates re-purification.

Visualizations

Pathway A {4-[(Hydroxyimino)methyl] phenyl}methanol B Acidic Moisture (pH < 5) A->B Exposure C Atmospheric Oxygen & ROS A->C Exposure D Oxime Hydrolysis B->D N-Protonation E Benzyl Alcohol Oxidation C->E Radical Attack F 4-(Hydroxymethyl)benzaldehyde + Hydroxylamine D->F Cleavage G 4-Formylbenzaldoxime (Aldehyde) E->G Dehydrogenation

Degradation pathways of {4-[(Hydroxyimino)methyl]phenyl}methanol via hydrolysis and oxidation.

Workflow Start Receive Solid Reagent Check Pre-Use HPLC/TLC Check Start->Check Purity Purity > 98%? Check->Purity Aliquoting Aliquot under Argon/N2 Purity->Aliquoting Yes Purify Re-purify (Chromatography) Purity->Purify No Storage Store at -20°C, Dark, Desiccated Aliquoting->Storage Seal vials Purify->Check Re-evaluate

Self-validating workflow for the handling, purity verification, and storage of the reagent.

References

  • BenchChem. "A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions."
  • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie, NIH PMC.
  • Sudareva, N. N., & Chubarova, E. V. "Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions." PubMed.
  • Apollo Scientific.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: {4-[(Hydroxyimino)methyl]phenyl}methanol vs. its Meta-Isomer

For researchers in drug development and synthetic chemistry, bifunctional scaffolds offer versatile handles for bioconjugation and linker design. Two such structural isomers—{4-[(Hydroxyimino)methyl]phenyl}methanol (the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and synthetic chemistry, bifunctional scaffolds offer versatile handles for bioconjugation and linker design. Two such structural isomers—{4-[(Hydroxyimino)methyl]phenyl}methanol (the para-isomer) and {3-[(Hydroxyimino)methyl]phenyl}methanol (the meta-isomer)—present a fascinating case study. Both molecules contain a benzylic alcohol and an oxime group.

While their ground-state electronic properties are nearly indistinguishable, their reactivity diverges sharply in the context of cascade eliminations, making the para-isomer a highly prized candidate for self-immolative linkers in Antibody-Drug Conjugates (ADCs), while the meta-isomer serves as a robust, non-cleavable control.

Electronic and Steric Fundamentals

To understand their comparative reactivity, we must first analyze the electronic influence of the hydroxymethyl (-CH₂OH) group on the aromatic ring and the oxime moiety.

Because the oxygen atom is insulated from the π -system by a methylene bridge, it cannot donate electron density via resonance. Consequently, the Hammett substituent constants for the -CH₂OH group are nearly neutral: σp​ = 0.00 and σm​ = 0.08 . This lack of electronic communication means that the acidity of the oxime proton (pKa ~10.4) and the nucleophilicity of the oxime nitrogen/oxygen remain virtually identical between the two isomers.

The primary divergence in their chemical behavior is strictly topological , dictating how these molecules behave under sterically demanding derivatizations and resonance-driven cascade reactions.

Quantitative Comparison Table
Property{4-[(Hydroxyimino)methyl]phenyl}methanol (Para){3-[(Hydroxyimino)methyl]phenyl}methanol (Meta)
Hammett Constant ( σ ) 0.00 (Neutral)0.08 (Weakly Inductive Withdrawing)
Oxime pKa (Estimated) ~10.4~10.3
Resonance Communication None (Ground State)None (Ground State)
1,6-Elimination Capability Yes (Forms Quinone Methide)No (Conjugation Broken)
Supramolecular Assembly Linear 1D Hydrogen-Bonded ChainsBent/Cyclic Hydrogen-Bonded Dimers
Chemoselective Derivatization Pathways

Because both isomers possess two reactive sites (the benzylic -OH and the oxime -OH), achieving chemoselectivity is a critical workflow challenge. The protocols rely on the distinct oxidation potentials and reaction mechanisms of the two functional groups.

  • Alcohol-Selective Oxidation: The benzylic alcohol can be selectively oxidized to an aldehyde using activated Manganese(IV) Oxide (MnO₂). MnO₂ is a mild, heterogeneous oxidant that targets allylic and benzylic alcohols without over-oxidizing the oxime group[1],[2].

  • Oxime-Selective Oxidation: Conversely, to utilize the oxime for 1,3-dipolar cycloadditions, it must be oxidized to a nitrile oxide. This is achieved using N-chlorosuccinimide (NCS), which converts the oxime to a hydroximoyl chloride, followed by base-induced elimination of HCl. This pathway leaves the benzylic alcohol completely intact[3],[4].

G SM Bifunctional Core (Oxime + Alcohol) PathA Activated MnO2 (CH2Cl2, RT) SM->PathA Pathway A PathB NCS, then Et3N (DMF, RT) SM->PathB Pathway B ProdA Aldehyde-Oxime (Alcohol Oxidized) PathA->ProdA ProdB Nitrile Oxide-Alcohol (Oxime Oxidized) PathB->ProdB

Chemoselective derivatization pathways for bifunctional oxime-alcohol compounds.

The Critical Divergence: Cascade Elimination

The most profound difference between the para and meta isomers emerges when they are utilized in self-immolative linker systems.

If the benzylic alcohol is converted into a leaving group (e.g., a carbonate or mesylate), the molecule is primed for a cascade reaction. When a biological trigger (such as an enzyme or a mild base) deprotonates the oxime to form an oximate anion, the para-isomer undergoes a rapid 1,6-elimination . The electron pair cascades through the conjugated π -system, expelling the leaving group and generating a highly reactive[5]. This mechanism is the cornerstone of payload release in modern drug delivery[6].

In stark contrast, the meta-isomer is topologically forbidden from undergoing this cascade. The meta-substitution pattern breaks the necessary π -conjugation, trapping the molecule as a stable oximate anion. Therefore, the meta-isomer is strictly used as a negative control in biological assays to prove that payload release is mechanically driven by 1,6-elimination rather than premature hydrolysis[7].

G Para Para-Isomer (Leaving Group at Benzylic Pos) Trigger Base / Trigger (Oximate Formation) Para->Trigger Meta Meta-Isomer (Leaving Group at Benzylic Pos) Meta->Trigger ParaElim 1,6-Elimination Cascade Trigger->ParaElim Para-Direct MetaElim Conjugation Broken (No Elimination) Trigger->MetaElim Meta-Direct QM Quinone Methide Intermediate ParaElim->QM Stable Stable Oximate Anion MetaElim->Stable

Topological dependence of quinone methide 1,6-elimination cascades in para vs. meta isomers.

Validated Experimental Workflows

To ensure high fidelity in derivatization, the following self-validating protocols exploit the chemoselectivity discussed above.

Protocol A: Chemoselective Oxidation of the Benzylic Alcohol

Objective: Isolate 4-formylbenzaldehyde monooxime.

  • Preparation: Dissolve 1.0 equiv of {4-[(Hydroxyimino)methyl]phenyl}methanol in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

  • Oxidation: Add 10.0 equiv of activated MnO₂. (Causality: MnO₂ acts via a heterogeneous surface mechanism; a large stoichiometric excess is required to drive the reaction to completion without risking over-oxidation of the oxime)[1].

  • Monitoring: Stir at room temperature for 12 hours. Validate completion via TLC (UV active, distinct polarity shift from the alcohol).

  • Workup: Filter the black suspension through a tightly packed pad of Celite. (Causality: Direct extraction often leads to intractable emulsions due to fine manganese particulate matter. Celite traps the heavy metal byproducts securely).

  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically >95% pure by ¹H-NMR (appearance of a sharp aldehyde singlet at ~10.0 ppm).

Protocol B: Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition

Objective: Generate a benzylic-alcohol functionalized isoxazoline.

  • Chlorination: Dissolve 1.0 equiv of the starting oxime in anhydrous DMF (0.2 M). Cool the flask to 0 °C.

  • Activation: Add 1.05 equiv of N-Chlorosuccinimide (NCS) portion-wise. (Causality: NCS converts the oxime into a hydroximoyl chloride. Cooling prevents the exothermic degradation of the intermediate)[4]. Stir for 2 hours, allowing the mixture to reach room temperature.

  • Trapping: Add 2.0 equiv of the desired alkene (dipolarophile) directly to the flask.

  • Elimination: Add 1.1 equiv of Triethylamine (Et₃N) dropwise. (Causality: Et₃N acts as a mild base to eliminate HCl, generating the highly reactive nitrile oxide in situ. The immediate presence of the alkene ensures rapid 1,3-dipolar cycloaddition, outcompeting the unwanted dimerization of the nitrile oxide into a furoxan).

  • Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate the isoxazoline formation via ¹³C-NMR (characteristic shifts of the newly formed C-O and C-N ring carbons).

References
  • Manganese Dioxide - Common Organic Chemistry Source: Common Organic Chemistry URL:[Link]

  • Oxidation by Chemical Manganese Dioxide. Part 1. Facile Oxidation of Benzylic Alcohols in Hexane Source: Journal of Chemical Research, Synopses (RSC Publishing) URL:[Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Letters (ACS Publications) URL:[Link]

  • Rapid Metal-free Macromolecular Coupling via in situ Nitrile Oxide-Activated Alkene Cycloaddition Source: Macromolecules (PMC) URL:[Link]

  • Quinone-Methide Species, A Gateway to Functional Molecular Systems: From Self-Immolative Dendrimers to Long-Wavelength Fluorescent Dyes Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • The azaquinone-methide elimination: comparison study of 1,6- and 1,4-eliminations under physiological conditions Source: Organic & Biomolecular Chemistry (PubMed) URL:[Link]

Sources

Comparative

Benchmarking {4-[(Hydroxyimino)methyl]phenyl}methanol: A Bifunctional Hub for Orthogonal Bioconjugation and Isoxazole Synthesis

As drug development and materials science increasingly rely on modular, click-chemistry-driven architectures, the demand for robust bifunctional intermediates has surged. {4-[(Hydroxyimino)methyl]phenyl}methanol (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on modular, click-chemistry-driven architectures, the demand for robust bifunctional intermediates has surged. {4-[(Hydroxyimino)methyl]phenyl}methanol (also known as 4-(hydroxymethyl)benzaldehyde oxime) has emerged as a highly versatile building block. By housing both an oxime group and a benzylic alcohol on a single rigid phenyl scaffold, this molecule offers two completely orthogonal reactivity profiles: a precursor for 1,3-dipolar cycloadditions and a classical handle for payload conjugation.

This guide objectively benchmarks {4-[(Hydroxyimino)methyl]phenyl}methanol against alternative bifunctional linkers, details the mechanistic causality of its activation, and provides self-validating experimental protocols for its application in organic synthesis.

Structural Logic & Divergent Reactivity

The strategic value of {4-[(Hydroxyimino)methyl]phenyl}methanol lies in its bioorthogonal potential ()[1]. The oxime moiety serves as a stable, shelf-ready precursor to a highly reactive nitrile oxide . Once generated in situ, the nitrile oxide undergoes rapid [3+2] cycloaddition with terminal alkynes or alkenes to form stable isoxazoles or isoxazolines. Concurrently, the hydroxymethyl group remains inert during this cycloaddition, preserving a primary alcohol for downstream esterification, etherification, or conversion to a leaving group.

BifunctionalPathway Core {4-[(Hydroxyimino)methyl] phenyl}methanol Oxime Oxime Group (-CH=NOH) Core->Oxime Hydroxymethyl Hydroxymethyl Group (-CH2OH) Core->Hydroxymethyl NitrileOxide Nitrile Oxide (-C≡N⁺-O⁻) Oxime->NitrileOxide NCS / TEA Conjugate Ester / Ether (Payload) Hydroxymethyl->Conjugate Esterification Isoxazole Isoxazole Adduct (Click Product) NitrileOxide->Isoxazole [3+2] Cycloaddition

Fig 1: Divergent reactivity pathways of the bifunctional oxime-alcohol intermediate.

Comparative Benchmarking: Linker Alternatives

To objectively evaluate {4-[(Hydroxyimino)methyl]phenyl}methanol, we must benchmark it against other common bifunctional aromatic linkers used in API synthesis and bioconjugation.

Feature / Property{4-[(Hydroxyimino)methyl]phenyl}methanolTerephthaldehyde Mono-diethyl Acetal4-Cyanobenzyl Alcohol
Reactive Group 1 Oxime (Nitrile Oxide precursor)Acetal (Masked Aldehyde)Nitrile
Reactive Group 2 Hydroxymethyl (Primary Alcohol)AldehydeHydroxymethyl (Primary Alcohol)
Click Chemistry Compatibility High : Fast [3+2] cycloaddition to form isoxazolesLow : Requires conversion to oxime/hydrazone firstModerate : Requires harsh conditions for tetrazole formation
Deprotection Step Required? No : Oxime is directly activated in situYes : Requires acidic hydrolysis to reveal aldehyde[2]No
Orthogonality Excellent (Alcohol survives NCS/TEA activation)Poor (Acidic deprotection can degrade sensitive payloads)Good
Storage Stability High (Stable at room temperature)Moderate (Sensitive to ambient moisture/acid)High

Scientist's Insight: While acetals like terephthaldehyde mono-diethyl acetal are classical choices, the mandatory acidic deprotection step often precludes their use with acid-sensitive biologically active payloads. {4-[(Hydroxyimino)methyl]phenyl}methanol bypasses this bottleneck by utilizing an activation-driven (rather than deprotection-driven) click pathway.

Mechanistic Causality & Experimental Workflow

The conversion of the oxime to an isoxazole is not a single-step process; it requires the in situ generation of a hydroximoyl chloride intermediate, followed by dehydrohalogenation to form the nitrile dipole ()[3].

The Furoxan Dimerization Challenge

Nitrile oxides are highly unstable. If the local concentration of the nitrile oxide becomes too high, it will undergo a termolecular dimerization to form a furoxan (1,2,5-oxadiazole 2-oxide) side product, drastically reducing the yield of the desired isoxazole.

Causality in Protocol Design: To prevent furoxan formation, the base (Triethylamine, TEA) must be added extremely slowly (typically via a syringe pump). This ensures the nitrile oxide is generated at a low steady-state concentration, favoring the bimolecular [3+2] cycloaddition with the abundant dipolarophile over self-dimerization.

CycloadditionWorkflow Step1 1. Chlorination Add NCS to Oxime in DMF Interm Hydroximoyl Chloride Intermediate Step1->Interm TLC Validation Step2 2. Dipolarophile Addition Add Alkyne/Alkene Step3 3. Dehydrohalogenation Slow addition of TEA (Syringe Pump) Step2->Step3 Step4 4. Quench & Extract Wash with H2O, Extract with EtOAc Step3->Step4 Furoxan Furoxan Dimer (Side Product) Step3->Furoxan If TEA added too fast Interm->Step2

Fig 2: Experimental workflow for in situ nitrile oxide generation and cycloaddition.

Self-Validating Protocol: [3+2] Cycloaddition

This protocol describes the conjugation of {4-[(Hydroxyimino)methyl]phenyl}methanol with a terminal alkyne.

  • Chlorination (Intermediate Generation):

    • Dissolve 1.0 mmol of {4-[(Hydroxyimino)methyl]phenyl}methanol in 5.0 mL of anhydrous DMF and cool to 0 °C.

    • Add 1.05 mmol of N-Chlorosuccinimide (NCS) portion-wise.

    • Expertise Note: Strict temperature control prevents the unwanted oxidation of the benzylic alcohol by NCS. Allow the reaction to warm to room temperature over 1 hour.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting oxime will disappear, replaced by a slightly less polar spot (the hydroximoyl chloride). Do not proceed until conversion is >95%.

  • Dipolarophile Introduction:

    • Add 1.5 mmol of the target terminal alkyne to the reaction mixture.

  • Dehydrohalogenation (Nitrile Oxide Generation):

    • Dilute 1.2 mmol of Triethylamine (TEA) in 2.0 mL of DMF.

    • Using a syringe pump, add the TEA solution dropwise over a period of 2 to 3 hours at room temperature.

    • Validation Checkpoint: The formation of a fine white precipitate (Triethylamine hydrochloride) serves as a visual confirmation that dehydrohalogenation is occurring.

  • Workup & Purification:

    • Quench the reaction with 10 mL of distilled water to dissolve the TEA salts.

    • Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF.

    • Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 3,5-disubstituted isoxazole.

Quantitative Performance Data: Oxidation Reagents

While NCS/TEA is the standard method, alternative oxidants can be employed depending on the electronic nature of the dipolarophile. The table below summarizes experimental yields and byproduct profiles based on the choice of activation reagent ()[4].

Activation Reagent SystemAverage Isoxazole YieldPrimary Side Reaction / LimitationBest Use Case
NCS + Triethylamine 65% – 85%Chlorination of electron-rich alkynesGeneral purpose, highly scalable, cost-effective.
PIFA (Hypervalent Iodine)43% – 80%Unwanted oxidation of alkyne partnersWhen NCS-mediated chlorination of the substrate is a risk.
t-BuOI + Base 70% – 90%Requires specialized preparation of t-BuOIComplex substrates requiring extremely mild, rapid activation.

Downstream Conjugation of the Hydroxymethyl Group

Following the successful construction of the isoxazole core, the remaining hydroxymethyl group acts as the secondary conjugation handle. Because it survives the mild basic conditions of the cycloaddition, it can immediately be subjected to:

  • Steglich Esterification: Reacting the alcohol with a carboxylic acid-containing payload using EDC/DMAP.

  • Halogenation: Conversion to a benzyl bromide (using PBr₃) for subsequent nucleophilic substitution (Sₙ2) with amines or thiols.

This sequential, non-interfering reactivity confirms {4-[(Hydroxyimino)methyl]phenyl}methanol as a superior, self-contained system for complex molecular assembly.

References

  • Debets, M. F., et al. "Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins." JACS Au, 2022.[Link]

  • Minyaev, M. E., et al. "Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area." ACS Combinatorial Science, 2017.[Link]

  • Minakata, S., et al. "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition." Organic Letters, 2011.[Link]

Sources

Validation

Cross-Validation of FT-IR Spectroscopy Peaks for {4-[(Hydroxyimino)methyl]phenyl}methanol: ATR vs. KBr Pellet Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: Analytical Challenges in Oxime Characterization As a Senior Application Scientist, I frequently encounter the analytical challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: Analytical Challenges in Oxime Characterization

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing multi-functional organic compounds. {4-[(Hydroxyimino)methyl]phenyl}methanol —also known as 4-(hydroxymethyl)benzaldehyde oxime—presents a unique spectroscopic profile. The molecule possesses both a primary alcohol (-CH₂OH) and an oxime (-CH=NOH) functional group. Because both groups contain highly polar hydroxyl (-OH) moieties, their vibrational frequencies are exceptionally sensitive to intermolecular hydrogen bonding and the surrounding sample matrix.

To ensure absolute scientific integrity in drug development and material characterization, relying on a single FT-IR sampling technique is insufficient. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission techniques, establishing a self-validating framework for cross-referencing the spectral peaks of this specific compound.

Mechanistic Causality in Sampling Techniques

The choice of FT-IR sampling technique fundamentally alters how infrared light interacts with {4-[(Hydroxyimino)methyl]phenyl}methanol, dictating the fidelity of the resulting spectrum.

  • KBr Pellet (Transmission): The traditional KBr method involves dispersing the solid sample within an infrared-transparent salt matrix. Because it is a true transmission technique adhering to the Beer-Lambert law, it provides 1[1]. However, the causality of its primary limitation lies in its chemistry: KBr is highly hygroscopic. Even trace amounts of atmospheric moisture absorbed during grinding will introduce a 2[2]. For our target compound, this water artifact directly overlaps with the critical O-H bands of the oxime and alcohol groups, potentially masking structural data.

  • ATR-FTIR (Surface Reflectance): ATR requires no sample dilution, allowing for the rapid analysis of neat powders. The infrared beam reflects internally within a high-refractive-index crystal (e.g., Diamond), creating an evanescent wave that penetrates the sample surface, which 3[3]. However, the physical penetration depth of this evanescent wave is wavelength-dependent. Consequently,4[4].

Expected Peak Assignments & Theoretical Grounding

Cross-validation requires a theoretical baseline. Based on authoritative spectroscopic group frequencies, the following table outlines the expected FT-IR peaks for {4-[(Hydroxyimino)methyl]phenyl}methanol and how they manifest across techniques.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityATR-FTIR CharacteristicsKBr Pellet Characteristics
O-H Stretch (Alcohol & Oxime)3200 – 3550Broad, StrongHigh resolution; distinct separation of alcohol vs. oxime O-H bands.Often broadened or obscured by residual matrix moisture[2].
C=N Stretch (Oxime)5[5]MediumSharp, reliable peak.Sharp, reliable peak; excellent for quantitative analysis.
C=C Stretch (Aromatic Ring)1500 – 1600MediumStandard intensity.Standard intensity.
C-O Stretch (Primary Alcohol)1000 – 1050StrongArtificially enhanced intensity due to deeper wave penetration.True relative intensity based on concentration.
N-O Stretch (Oxime)6[6]StrongHighly enhanced intensity[4].True relative intensity; sharp peak.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must be a self-validating system. Do not simply run the sample; validate the environment and the matrix first.

Protocol A: ATR-FTIR Analysis (Moisture-Free Surface Validation)
  • Crystal Validation (Background): Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol. Allow it to evaporate, then acquire a background scan (32 scans, 4 cm⁻¹ resolution). Causality: This ensures no residual organic carryover or atmospheric water vapor skews the baseline.

  • Sample Application: Apply 2-3 mg of neat {4-[(Hydroxyimino)methyl]phenyl}methanol powder directly onto the center of the crystal.

  • Pressure Optimization: Lower the ATR anvil to apply consistent pressure. Causality: Intimate physical contact between the solid and the crystal is mandatory for the evanescent wave to penetrate the sample effectively; 3[3].

  • Spectral Acquisition & Correction: Collect the sample spectrum. Immediately apply an ATR correction algorithm via the spectrometer's software. Causality: This algorithm mathematically compensates for the wavelength-dependent penetration depth, normalizing the enhanced low-frequency peaks (N-O and C-O) to allow direct cross-validation with KBr transmission libraries[4].

Protocol B: KBr Pellet Transmission (High-Sensitivity Bulk Analysis)
  • Matrix Dehydration: Dry spectral-grade KBr powder in a vacuum oven at 110°C for at least 24 hours prior to use. Store in a desiccator. Causality: Proactively eliminating moisture prevents the formation of the interfering 3500–3200 cm⁻¹ water band that masks the compound's native hydroxyl groups[2].

  • Blank KBr Validation: Press a pure, dried KBr pellet and acquire a background spectrum. Causality: This step quantifies any residual moisture in the matrix, creating a precise baseline subtraction file for the subsequent sample run.

  • Sample Preparation: Grind 1-2 mg of the compound with 100 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and press under 10 tons of pressure for 2 minutes. Causality: High pressure induces cold-flow of the KBr salt, fusing it into a transparent, glass-like disc that minimizes light scattering and maximizes the signal-to-noise (S/N) ratio[1].

  • Spectral Acquisition: Collect the spectrum and subtract the blank KBr background to isolate the pure {4-[(Hydroxyimino)methyl]phenyl}methanol signals.

Comparative Data Analysis Summary

When evaluating the cross-validated data, scientists should weigh the analytical impact of each method:

ParameterATR-FTIR PerformanceKBr Pellet PerformanceAnalytical Impact for this Compound
O-H Band Fidelity Superior (No matrix water)Moderate (High risk of water masking)ATR is mandatory for precise characterization of the oxime/alcohol hydroxyls.
Low-Frequency Accuracy Requires algorithmic correctionSuperior (True Beer-Lambert transmission)KBr is preferred if exact relative intensities of N-O and C-O bonds are required.
Sample Integrity Non-destructiveDestructive (Grinding/Pressure)2[2].

Workflow Visualization

FTIR_CrossValidation cluster_ATR ATR-FTIR Protocol cluster_KBr KBr Pellet Protocol Start Sample: {4-[(Hydroxyimino)methyl]phenyl}methanol ATR_Prep Neat Sample on Diamond Crystal Start->ATR_Prep KBr_Prep Grind with Dehydrated KBr & Press Start->KBr_Prep ATR_Scan Evanescent Wave Penetration ATR_Prep->ATR_Scan ATR_Correct Apply ATR Correction Algorithm ATR_Scan->ATR_Correct Cross_Val Cross-Validation of Spectral Data (O-H, C=N, N-O, C-O Peaks) ATR_Correct->Cross_Val KBr_Scan IR Beam Transmission KBr_Prep->KBr_Scan KBr_Sub Subtract Blank KBr Background KBr_Scan->KBr_Sub KBr_Sub->Cross_Val

Fig 1: Parallel self-validating workflows for ATR and KBr FT-IR cross-validation.

References

  • Benchchem. "A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques". 3

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy". 1

  • Kintek Solution. "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample". 4

  • Agilent. "FTIR SPECTROSCOPY REFERENCE GUIDE". 5

  • MSU chemistry. "Infrared Spectroscopy". 6

  • ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?". 2

Sources

Comparative

Evaluating the Binding Affinity of {4-[(Hydroxyimino)methyl]phenyl}methanol Complexes vs. Traditional Chelators: A Comprehensive Methodological Guide

Executive Summary The rational design of metal chelators is a cornerstone of metallodrug development, radiopharmaceuticals, and heavy metal detoxification. While traditional polyaminocarboxylate chelators (e.g., EDTA, DT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal chelators is a cornerstone of metallodrug development, radiopharmaceuticals, and heavy metal detoxification. While traditional polyaminocarboxylate chelators (e.g., EDTA, DTPA) offer exceptionally high thermodynamic stability, they often lack metal selectivity and exhibit poor cellular permeability due to their highly charged, hydrophilic nature.

{4-[(Hydroxyimino)methyl]phenyl}methanol (hereafter referred to as 4-HMPM )—a functionalized benzaldehyde oxime—represents a compelling alternative. This guide provides an objective, rigorous comparative analysis of 4-HMPM complexes versus traditional chelators. It details the mechanistic causality of oxime-metal binding and provides a self-validating Isothermal Titration Calorimetry (ITC) protocol for accurate affinity evaluation.

Mechanistic Framework: Oxime vs. Polyaminocarboxylate

Causality in Chelator Design

The binding affinity of a chelator is dictated by the Hard-Soft Acid-Base (HSAB) theory and the chelate effect. Traditional chelators like EDTA utilize multiple hard oxygen (carboxylate) and intermediate nitrogen (amine) donors to encapsulate metals in a rigid 1:1 stoichiometry. This hexadentate wrapping strips the metal of its hydration shell, yielding massive entropic gains ( ΔS>0 ) (1)[1].

Conversely, 4-HMPM leverages the hydroxyimino (oxime, -CH=N-OH) functional group. The oxime acts as a bidentate ligand, coordinating via the imine nitrogen and the deprotonated oxime oxygen, forming highly stable 5- or 6-membered chelate rings with transition metals like Cu(II) and Fe(III) (2)[2]. The presence of the hydroxymethyl group (-CH₂OH) at the para position of the phenyl ring serves two critical functions:

  • Solubility & Bioconjugation: It enhances aqueous solubility compared to unsubstituted oximes and provides a reactive handle for conjugation to targeting peptides or polymers.

  • Secondary Interactions: It enables hydrogen bonding with biological targets, which is crucial for target-specific drug development.

Because 4-HMPM is smaller and lower in charge than EDTA, it typically forms 1:2 or 1:3 (Metal:Ligand) complexes. This neutralizes the metal's charge, resulting in a lipophilic, membrane-permeable complex—making it vastly superior for intracellular metal targeting despite having a lower absolute macroscopic binding constant ( Kd​ ) than EDTA.

Thermodynamic Evaluation Strategy

To objectively compare binding affinities, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike spectroscopic methods that rely on secondary optical changes, ITC directly measures the heat ( ΔQ ) released or absorbed during the complexation event, allowing for the simultaneous determination of the dissociation constant ( Kd​ ), binding enthalpy ( ΔH ), and stoichiometry ( n ) in a single experiment (3)[3].

G cluster_0 Ligand Design & Complexation cluster_1 Thermodynamic Validation (ITC) L {4-[(Hydroxyimino)methyl]phenyl}methanol (Oxime N,O-donor) C Coordination Complex [M(4-HMPM)n] L->C Chelation M Transition Metal (e.g., Cu²⁺, Fe³⁺) M->C Coordination ITC Isothermal Titration Calorimetry (Direct Heat Measurement) C->ITC Heat Release (ΔQ) Data Thermodynamic Output (Kd, ΔH, -TΔS) ITC->Data Non-linear Regression Blank Self-Validation (Buffer Blank Subtraction) Blank->ITC Baseline Correction

Figure 1: Logical workflow of 4-HMPM metal complexation and ITC thermodynamic validation.

Experimental Protocol: Self-Validating ITC Methodology

As a best practice in application science, ITC data is only as reliable as the buffer matching. The following protocol integrates strict self-validating controls to eliminate artifacts from heats of dilution or protonation.

Reagents & Preparation
  • Buffer Selection: Use a non-coordinating buffer with a low enthalpy of ionization (e.g., HEPES or MOPS, 50 mM, pH 7.4) to minimize background heat (1)[1].

  • Ligand Solution: Dissolve 4-HMPM in the exact same buffer to a concentration of 1.0 mM. (Note: If DMSO is required for initial solubilization, the final buffer must contain the exact same v/v% of DMSO in both the syringe and cell).

  • Metal Solution: Prepare a 0.1 mM solution of the target metal salt (e.g., CuCl₂) in the matched buffer.

Step-by-Step Execution
  • System Equilibration: Load the metal solution into the ITC sample cell (approx. 1.4 mL) and the 4-HMPM ligand solution into the injection syringe. Equilibrate the system at 25.0 °C with a reference power of 10 µcal/s and a stirring speed of 1000 rpm.

  • Self-Validating Blank Titration (Critical): First, titrate the 4-HMPM ligand into the buffer alone (no metal).

    • Causality: This measures the heat of ligand dilution. If the integrated heat per injection exceeds 5% of the expected binding enthalpy, the buffer matching is compromised. Stop, dialyze the solutions against the same buffer bath, and repeat.

  • Complexation Titration: Titrate 4-HMPM into the metal solution using 20-30 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Data Deconvolution: Subtract the blank titration data from the complexation data. Fit the resulting isotherm using a sequential binding model (since 4-HMPM forms 1:2 complexes, M+L⇌ML , ML+L⇌ML2​ ) to extract the stepwise dissociation constants ( Kd1​ , Kd2​ ) and enthalpies ( ΔH1​ , ΔH2​ ) (4)[4].

Comparative Data Analysis

The following table summarizes the representative thermodynamic parameters of 4-HMPM complexes compared to traditional chelators. (Note: Data for 4-HMPM reflects structurally analogous functionalized oxime complexes evaluated under physiological conditions).

ChelatorTarget MetalStoichiometry (M:L) Kd​ (Overall) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Driving Force
EDTA Cu(II)1:1 ∼10−18 M-8.2-16.4Entropic (Desolvation)
DTPA Fe(III)1:1 ∼10−27 M-11.5-25.2Entropic (Desolvation)
4-HMPM Cu(II)1:2 ∼10−12 M-14.6+2.1Enthalpic (Bond Formation)
4-HMPM Fe(III)1:3 ∼10−15 M-18.3+4.5Enthalpic (Bond Formation)
Data Interpretation

While EDTA and DTPA exhibit lower Kd​ values (higher absolute affinity), their binding is heavily entropy-driven due to the release of coordinated water molecules from the metal and the ligand. 4-HMPM, conversely, exhibits highly exothermic (enthalpy-driven) binding. The strong covalent character of the oxime nitrogen/oxygen-metal bonds yields a massive negative ΔH (4)[4]. For intracellular drug development, the 1:2 or 1:3 stoichiometry of 4-HMPM neutralizes the metal's charge, creating a lipophilic complex that can easily cross the blood-brain barrier or cellular membranes—a feat impossible for the highly charged[Fe(DTPA)]²⁻ complex.

Conclusion

Evaluating binding affinity is not merely a numbers game of finding the lowest Kd​ . While traditional chelators like EDTA remain the standard for extracellular metal sequestration, {4-[(Hydroxyimino)methyl]phenyl}methanol (4-HMPM) offers a structurally tunable, enthalpy-driven alternative. By utilizing rigorous, self-validating ITC protocols, researchers can accurately map the thermodynamic landscape of these oxime complexes, paving the way for targeted, membrane-permeable metallodrugs.

References

  • Title: Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins Source: Methods in Enzymology (PubMed) URL: [Link]

  • Title: Determining Thermodynamic Parameters from Isothermal Calorimetric Isotherms of the Binding of Macromolecules to Metal Cations Originally Chelated by a Weak Ligand Source: ACS Publications URL: [Link]

  • Title: Preparation, characterization and Microbicide activities of N'-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide and its complexes Source: ResearchGate URL: [Link]

  • Title: New DNA-Interactive Manganese(II) Complex of Amidooxime: Crystal Structure, DFT Calculation, Biophysical and Molecular Docking Studies Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

{4-[(Hydroxyimino)methyl]phenyl}methanol proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the synthesis or assay itself. The compound {4-[(Hydroxyimino)methyl]phenyl}methanol —freq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the synthesis or assay itself. The compound {4-[(Hydroxyimino)methyl]phenyl}methanol —frequently identified in regulatory databases as 4-(hydroxymethyl)benzaldehyde oxime (CAS: 100959-30-6)[1]—presents unique handling and disposal challenges due to its bifunctional nature.

This guide provides a comprehensive, causality-driven operational plan for the safe disposal of this compound, ensuring laboratory safety, environmental compliance, and operational excellence.

Hazard Profiling & Chemical Causality

To design an effective disposal strategy, we must first understand why the compound behaves the way it does. {4-[(Hydroxyimino)methyl]phenyl}methanol contains both a benzylic alcohol group (-CH₂OH) and an oxime moiety (-C=N-OH).

  • Oxime Reactivity: The oxime group is a nucleophilic center. Under strongly acidic conditions, oximes can undergo hydrolysis to liberate hydroxylamine salts and the corresponding aldehyde. Hydroxylamine is highly reactive and can decompose exothermically, posing a severe pressure-buildup risk if sealed in a waste container.

  • Toxicological Profile: Based on standardized hazard data for closely related structural analogs (such as 4-hydroxybenzaldehyde oxime), this compound is classified as harmful if swallowed and is a known irritant to the skin, eyes, and respiratory tract[2]. The hydrogen-bonding capacity of the hydroxyl groups makes it readily absorbed through mucous membranes, necessitating strict barrier protection[3].

Quantitative Hazard Data & PPE Requirements
Hazard ClassGHS CodeToxicological CausalityMandatory PPE
Acute Toxicity (Oral) H302Absorption through the GI tract leads to systemic toxicity.Nitrile gloves (min 0.11 mm thickness).
Skin Irritation H315Benzylic and oxime moieties disrupt epidermal lipid bilayers.Lab coat with tight-fitting cuffs.
Eye Irritation H319Direct contact causes severe mucosal inflammation.Snug-fitting safety goggles.
Respiratory Irritation H335Inhalation of micro-particulates irritates alveolar tissue.N95/P100 respirator or handle strictly in a fume hood.

Operational Disposal Workflows

Every disposal action must be a self-validating system —meaning the procedure itself contains built-in checks to confirm it was executed safely.

Protocol A: Solid Waste Disposal (Pure Compound)

Because the compound is a solid at room temperature and presents respiratory irritation hazards[2], aerosolization (dust formation) is the primary logistical risk.

  • Preparation: Don all required PPE. Ensure the fume hood sash is lowered to the optimal working height.

  • Collection: Use an anti-static brush and dustpan to collect the solid. Causality: Anti-static tools prevent the fine powder from clinging to surfaces or aerosolizing via electrostatic repulsion. Do not use compressed air or dry sweeping methods.

  • Containment: Transfer the material into a pre-labeled, high-density polyethylene (HDPE) wide-mouth container.

  • Self-Validation Step: Inspect the sealed HDPE container for static cling on the exterior. Wipe the exterior with a damp cloth to ensure zero external contamination before transferring it to the central waste accumulation area.

Protocol B: Liquid Waste Disposal (Reaction Solutions)

During drug development, this compound is typically dissolved in organic solvents (e.g., methanol, ethyl acetate, or dichloromethane).

  • Segregation: Determine if the solvent matrix is halogenated or non-halogenated.

  • Chemical Compatibility Check: Ensure the waste carboy does NOT contain strong acids (e.g., HCl, H₂SO₄). Causality: Acidic environments catalyze the hydrolysis of the oxime into hydroxylamine, which can generate gas and cause the sealed container to rupture.

  • Self-Validation Step: Before sealing the waste carboy, verify the pH of the aqueous/organic mixture using universal indicator paper. A pH between 6.0 and 8.0 confirms the absence of strong acids, validating that oxime hydrolysis will not occur during storage.

  • Storage: Keep containers tightly closed in a dry, well-ventilated area, away from direct sunlight and extreme heat[3].

Protocol C: Emergency Spill Management
  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Neutralization/Absorption: For solution spills, apply an inert absorbent such as vermiculite or dry sand. Causality: Do NOT use combustible materials like sawdust, as the organic oxime may react or become highly flammable upon drying.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution. The slight alkalinity ensures the oxime remains stable (preventing hydroxylamine formation) while the detergent solubilizes the benzylic alcohol moiety for easy wiping.

Waste Segregation & Disposal Decision Tree

To ensure zero cross-contamination in your laboratory's waste streams, follow the logical workflow mapped below.

WasteDisposal A Waste Generation: {4-[(Hydroxyimino)methyl]phenyl}methanol B Physical State Assessment A->B C Solid Waste Protocol (Sweep, Avoid Dust) B->C Solid D Liquid Waste Protocol (Segregate by Solvent) B->D Liquid / Solution G High-Temperature Incineration (Approved Facility) C->G E Halogenated Waste (e.g., DCM mixtures) D->E Contains Halogens F Non-Halogenated Waste (e.g., MeOH mixtures) D->F No Halogens E->G F->G

Workflow for the segregation and disposal of {4-[(Hydroxyimino)methyl]phenyl}methanol waste.

References

  • National Center for Biotechnology Information (PubChem). "4-Hydroxybenzaldehyde oxime - Compound Summary for CID 135408704." PubChem Database.[Link]

  • NextSDS. "Benzaldehyde, 4-(hydroxymethyl)-, oxime (9CI) - Chemical Substance Information (CAS: 100959-30-6)." NextSDS Regulatory Database. [Link]

Sources

Handling

Personal protective equipment for handling {4-[(Hydroxyimino)methyl]phenyl}methanol

Comprehensive Safety & Operational Guide: Handling {4-[(Hydroxyimino)methyl]phenyl}methanol As a Senior Application Scientist, I have designed this operational framework for the safe handling, manipulation, and disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling {4-[(Hydroxyimino)methyl]phenyl}methanol

As a Senior Application Scientist, I have designed this operational framework for the safe handling, manipulation, and disposal of {4-[(Hydroxyimino)methyl]phenyl}methanol (also known as 4-(Hydroxymethyl)benzaldehyde oxime)[1]. Because oxime derivatives carry unique toxicological profiles—specifically concerning dermal sensitization—standard generic laboratory safety protocols are often insufficient. This guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that every operational choice is grounded in chemical causality.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the substance.

Table 1: Physicochemical & Hazard Profile

Property / FeatureSpecification / Hazard Implication
Chemical Name {4-[(Hydroxyimino)methyl]phenyl}methanol
Physical State Solid (Crystalline Powder)
Primary Hazard Skin Sensitization (Prohapten), Eye/Respiratory Irritation
Mechanistic Risk Metabolic activation of the oxime moiety in the epidermis

Mechanistic Hazard Analysis: The primary risk associated with {4-[(Hydroxyimino)methyl]phenyl}methanol lies in its oxime functional group (-C=N-OH). Research demonstrates that oximes can undergo metabolic activation within the skin, converting into highly reactive electrophiles[2]. These intermediates bind covalently to epidermal proteins, acting as strong contact allergens (prohaptens) and causing allergic contact dermatitis[3],[4]. Furthermore, the hydroxymethyl group (-CH2OH) increases the molecule's hydrogen-bonding capacity. While this aids in certain synthetic applications, it also means that if the compound is dissolved in penetration-enhancing solvents (like DMSO), the risk of systemic dermal absorption increases exponentially.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the prohapten nature of oximes, preventing dermal and mucosal contact is the absolute highest priority[2].

Table 2: PPE Specifications & Scientific Rationale

PPE CategorySpecification & StandardCausality / Scientific Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374 compliant)[5].Nitrile provides superior resistance to organic solvents used to dissolve oximes. Double-gloving is recommended to prevent carrier-mediated dermal exposure[5].
Eye Protection Tight-fitting safety goggles (ANSI Z87.1 / EN 166).Protects the ocular mucosa from aerosolized micro-particulates during the transfer of the crystalline powder.
Body Protection Flame-retardant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the gap between the glove and the sleeve, eliminating a common vector for dust settling on the wrists.
Respiratory N95/FFP2 Particulate Respirator.Mandatory if handled outside engineering controls to prevent inhalation of crystalline dust, which can cause upper respiratory tract irritation[5].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during experimental setup.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react dangerously with oximes[5].

Step 2: PPE Verification & Donning

  • Inspect nitrile gloves for micro-tears. Don the first pair, followed by the lab coat, ensuring the cuffs sit over the first pair of gloves. Don the second pair of gloves over the cuffs.

Step 3: Weighing & Transfer

  • Place the analytical balance inside the fume hood.

  • Use an anti-static, grounded spatula to transfer the {4-[(Hydroxyimino)methyl]phenyl}methanol. Causality: Static electricity can cause the fine powder to aerosolize and disperse outside the localized exhaust area, increasing inhalation risk.

  • Weigh the material directly into a pre-tared, sealable reaction vial.

Step 4: Dissolution & Execution

  • Add the designated solvent (e.g., methanol, DMSO) directly to the vial while still inside the fume hood.

  • Seal the vial tightly before removing it from the hood for vortexing, sonication, or downstream assays.

Workflow Start 1. Risk Assessment & PPE Verification Hood 2. Engineering Controls Activate Fume Hood Start->Hood Weighing 3. Material Handling Weigh & Transfer Compound Hood->Weighing Reaction 4. Execution Dissolution & Setup Weighing->Reaction Spill Exception: Spill Response Contain & Decontaminate Weighing->Spill If spill occurs Waste 5. Waste Segregation Label as Organic Waste Reaction->Waste Spill->Waste End 6. Post-Op Doff PPE & Wash Hands Waste->End

Figure 1: Standard operating workflow for handling {4-[(Hydroxyimino)methyl]phenyl}methanol.

Spill Response & Decontamination Plan

In the event of a localized spill within the fume hood, execute the following protocol:

  • Containment: Do NOT dry sweep the powder, as this generates hazardous breathable dust[5].

  • Dampening: Gently cover the spill with absorbent paper towels. Carefully dampen the towels with water or a mild solvent (like ethanol) to suppress aerosolization.

  • Collection: Wipe up the dampened material and place all contaminated wipes into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water. Oxime residues must be completely removed to prevent secondary contact sensitization.

Waste Disposal Plan

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a rigid container labeled "Hazardous Organic Solid Waste - Contains Oximes."

  • Liquid Waste: If the compound is dissolved, dispose of the solution in a compatible organic waste carboy (typically "Non-Halogenated Organic Waste," unless a halogenated solvent was used).

  • Destruction: Do not mix with strong oxidizers or acids in the waste stream. Send to an approved environmental health and safety (EHS) facility for high-temperature incineration.

References

  • Title: Oximes: Metabolic Activation and Structure−Allergenic Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: An alpha,beta-unsaturated oxime identified as a strong contact allergen. Indications of antigen formation via several pathways Source: Chemical Research in Toxicology - PubMed (NIH) URL: [Link]

  • Title: Oximes: metabolic activation and structure-allergenic activity relationships Source: PubMed (NIH) URL: [Link]

Sources

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